molecular formula C5H5N3O4 B1361632 2-Methyl-5-nitropyrimidine-4,6-diol CAS No. 53925-27-2

2-Methyl-5-nitropyrimidine-4,6-diol

Cat. No.: B1361632
CAS No.: 53925-27-2
M. Wt: 171.11 g/mol
InChI Key: MRYKPLCGITXZRW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyrimidine-4,6-diol is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
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InChI

InChI=1S/C5H5N3O4/c1-2-6-4(9)3(8(11)12)5(10)7-2/h1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKPLCGITXZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291248
Record name 2-methyl-5-nitropyrimidine-4,6-diol
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53925-27-2
Record name 6-Hydroxy-2-methyl-5-nitro-4(1H)-pyrimidinone
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Record name NSC 74447
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Record name 53925-27-2
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Record name 2-methyl-5-nitropyrimidine-4,6-diol
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Record name 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl-5-nitro
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a substituted nitropyrimidine, this molecule presents a unique combination of chemical features that warrant detailed investigation. This document, structured to provide both foundational knowledge and practical insights, delves into its chemical identity, structural characteristics, synthesis, reactivity, and potential biological significance. The information herein is curated to support researchers in their endeavors to explore the utility of this compound in various scientific applications, from the design of novel therapeutic agents to its use as a versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 53925-27-2, is a pyrimidine derivative characterized by a methyl group at the 2-position, a nitro group at the 5-position, and hydroxyl groups at the 4- and 6-positions[1]. Its molecular formula is C₅H₅N₃O₄, and it has a molecular weight of approximately 171.11 g/mol [1].

A comprehensive summary of its key identifiers and computed physicochemical properties is presented in the table below. These properties offer initial insights into the molecule's behavior in various chemical and biological systems.

Identifier/PropertyValueSource
IUPAC Name 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-onePubChem[1]
CAS Number 53925-27-2PubChem[1]
Molecular Formula C₅H₅N₃O₄PubChem[1]
Molecular Weight 171.11 g/mol PubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donors 2ChemScene[2]
Hydrogen Bond Acceptors 6ChemScene[2]
Melting Point 270-280 °CChemWhat[3]
Density 1.84 g/cm³ChemWhat[3]

Structural Elucidation: The Significance of Tautomerism

A critical aspect of the chemical nature of this compound is its existence in various tautomeric forms. As a dihydroxypyrimidine, it can undergo keto-enol tautomerism, leading to an equilibrium between the diol form and various oxo-hydroxy forms. The IUPAC name, 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one, suggests that a keto-enol form is a stable tautomer[1].

The presence of these tautomers is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and potential interactions with biological targets. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature.

Caption: Tautomeric forms of this compound.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the initial formation of the pyrimidine ring followed by nitration.

Step 1: Cyclization to form 2-Methylpyrimidine-4,6-diol

The pyrimidine core is generally constructed via a condensation reaction between an amidine and a β-dicarbonyl compound or its equivalent. For this compound, the synthesis starts with the cyclization of acetamidine with a malonic ester derivative in the presence of a base.

Caption: Synthesis of the pyrimidine core.

Experimental Protocol: Synthesis of 2-Methylpyrimidine-4,6-diol

A detailed experimental procedure for a similar synthesis is described in the literature for a related compound, which can be adapted for this synthesis[4]. The following is a generalized protocol based on these principles:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the cooled solution of sodium methoxide, add diethyl malonate dropwise, followed by the portion-wise addition of acetamidine hydrochloride.

  • Reaction: The reaction mixture is then typically heated to reflux for several hours to drive the cyclization to completion.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-methylpyrimidine-4,6-diol.

Step 2: Nitration of 2-Methylpyrimidine-4,6-diol

The second step involves the electrophilic nitration of the pyrimidine ring at the 5-position. This is a characteristic reaction for activated pyrimidine rings.

Caption: Nitration of the pyrimidine core.

Experimental Protocol: Nitration of 2-Methylpyrimidine-4,6-diol

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid[5].

  • Reaction Setup: In a flask cooled in an ice-salt bath, carefully add 2-methylpyrimidine-4,6-diol to concentrated sulfuric acid with stirring.

  • Addition of Nitrating Agent: A chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining a low temperature (typically below 10 °C).

  • Reaction: The reaction is stirred at a low temperature for a specified period to ensure complete nitration.

  • Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • A singlet corresponding to the methyl protons (C2-CH₃), likely in the range of 2.0-2.5 ppm.

  • A broad singlet for the N-H protons of the pyrimidine ring, with its chemical shift being highly dependent on the solvent and concentration.

  • A broad singlet for the hydroxyl protons, also dependent on experimental conditions. In the keto-enol tautomer, a signal for the C5-H proton would be absent.

¹³C NMR Spectroscopy
  • A signal for the methyl carbon (C2-CH₃) in the aliphatic region (around 20 ppm).

  • Signals for the pyrimidine ring carbons. The carbons bearing the oxygen atoms (C4 and C6) would appear at a lower field (deshielded), likely in the range of 150-170 ppm, characteristic of carbonyl or enolic carbons.

  • The signal for C2 would be in a similar downfield region.

  • The carbon bearing the nitro group (C5) would also be significantly deshielded.

Infrared (IR) Spectroscopy
  • Broad O-H and N-H stretching vibrations in the region of 3000-3500 cm⁻¹.

  • C=O stretching vibrations for the keto tautomers, typically in the range of 1650-1750 cm⁻¹.

  • N-O stretching vibrations for the nitro group, usually appearing as two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹.

  • C-N and C-C stretching vibrations within the pyrimidine ring.

Mass Spectrometry
  • The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.11 g/mol ).

  • Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrimidine ring.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing nitro group, the acidic hydroxyl/amino protons, and the pyrimidine ring itself.

Acidity and Basicity

The diol form can exhibit acidic properties due to the hydroxyl groups. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the N-H protons in the keto tautomers. Conversely, the pyrimidine nitrogens can act as bases, although their basicity is significantly reduced by the electron-withdrawing nitro group.

Nucleophilic Substitution

The hydroxyl groups at positions 4 and 6 can be converted into better leaving groups, such as chlorides, by reacting with reagents like phosphorus oxychloride (POCl₃). The resulting 4,6-dichloro-2-methyl-5-nitropyrimidine is a versatile intermediate for further functionalization via nucleophilic aromatic substitution reactions[4]. The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack.

Caption: Reactivity of this compound.

Potential Biological and Pharmaceutical Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of nitropyrimidine derivatives has attracted significant interest in drug discovery.

Antimicrobial Activity

Nitroaromatic compounds, including nitropyrimidines, are known to exhibit antimicrobial properties[7]. Their mechanism of action often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA[7]. Several pyrimidine derivatives have been reported to possess antibacterial and antifungal activities[8][9].

Antitumor Activity

The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design. Numerous pyrimidine derivatives have been developed as inhibitors of various kinases and other enzymes involved in cancer cell proliferation[10][11][12]. The presence of the nitro group can further enhance the cytotoxic potential of these compounds. For instance, some 5-nitropyrimidine derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines[13].

The exploration of this compound and its derivatives as potential antimicrobial or antitumor agents represents a promising avenue for future research.

Safety and Handling

Conclusion

This compound is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. Its rich tautomeric chemistry, coupled with the activating effect of the nitro group, makes it a valuable precursor for the synthesis of a diverse range of functionalized pyrimidines. While its own biological profile remains to be fully elucidated, the established activities of related nitropyrimidine derivatives suggest that it is a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and further explore the chemical properties and potential applications of this intriguing compound.

References

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine-4,6-diol (CAS 53925-27-2): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methyl-5-nitropyrimidine-4,6-diol is a heterocyclic compound belonging to the pyrimidine family, a class of molecules that form the structural core of nucleobases and numerous pharmaceuticals. While direct therapeutic applications of this specific molecule are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The presence of a nitro group and hydroxyl functionalities on the pyrimidine ring provides reactive sites for chemical modification, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, methods for analytical characterization, and a discussion of the therapeutic potential of the broader 5-nitropyrimidine scaffold, supported by current research.

Core Physicochemical & Structural Properties

This compound, also known by its tautomeric name 6-hydroxy-2-methyl-5-nitro-4(3H)-pyrimidinone, is a solid organic compound.[1] Its structure is characterized by a central pyrimidine ring substituted with a methyl group at the C2 position, a nitro group at C5, and two hydroxyl groups at C4 and C6. The diol form exists in equilibrium with its keto-enol tautomers. Understanding these fundamental properties is critical for its handling, reaction setup, and analytical development.

PropertyValueSource
CAS Number 53925-27-2[2][3]
Molecular Formula C₅H₅N₃O₄[1][2][4]
Molecular Weight 171.11 g/mol [1][2]
IUPAC Name 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one[2]
Synonyms 2-Methyl-5-nitro-4,6-dihydroxypyrimidine, 2-Methyl-5-nitro-4,6-pyrimidinediol[5]
Melting Point 270-280 °C[5]
Density 1.84 g/cm³[5]
XLogP3 -0.3[2]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 6[1]
Topological Polar Surface Area 109.38 Ų[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is efficiently achieved through a two-step process involving a condensation reaction to form the pyrimidine ring, followed by electrophilic nitration. This route is advantageous due to the availability of common starting materials and robust reaction conditions.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitration A Acetamidine HCl + Diethyl Malonate B 2-Methylpyrimidine-4,6-diol A->B  NaOEt / EtOH (Condensation) C 2-Methylpyrimidine-4,6-diol D This compound (Target Compound) C->D  HNO₃ / H₂SO₄ (Electrophilic Nitration)

Caption: Two-step synthesis pathway from common precursors.

Mechanistic Discussion
  • Step 1: Condensation for Ring Formation: The synthesis commences with a base-catalyzed condensation reaction between an amidine (acetamidine hydrochloride) and a β-dicarbonyl compound (diethyl malonate). The base, typically sodium ethoxide, deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine. Subsequent intramolecular cyclization and elimination of ethanol and water yield the stable 2-methylpyrimidine-4,6-diol ring system.

  • Step 2: Electrophilic Nitration: The pyrimidine ring, activated by the two hydroxyl groups, is susceptible to electrophilic substitution at the C5 position. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The pyrimidine ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the final product, this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions in a fume hood.

Materials:

  • Acetamidine hydrochloride

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized water

  • Ice bath

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol

  • Carefully prepare a solution of sodium ethoxide by slowly dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-neck flask equipped with a condenser and a dropping funnel. The reaction is exothermic.

  • Once the sodium has completely reacted, cool the solution to room temperature.

  • Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

  • Following the addition, add acetamidine hydrochloride portion-wise.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and neutralize it with an appropriate acid (e.g., concentrated HCl) to a pH of ~6-7, which will precipitate the product.

  • Filter the resulting solid, wash with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-methylpyrimidine-4,6-diol.

Step 2: Nitration to this compound

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath, maintaining the temperature below 10 °C.

  • Slowly add the 2-methylpyrimidine-4,6-diol synthesized in Step 1 to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. This will cause the crude product to precipitate.

  • Filter the yellow solid, wash thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).

  • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

  • Dry the final product under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. The spectra should be consistent with the expected shifts for the methyl group, the pyrimidine ring protons/carbons, and show the absence of starting material signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which should match the calculated value of 171.11 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify functional groups. Key peaks would include those for O-H (hydroxyl), N-H, C=O (keto tautomer), and N-O (nitro group) stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound. A reverse-phase method is typically suitable.

Experimental Protocol: HPLC Purity Analysis

This protocol is a starting point and may require optimization for specific equipment and purity requirements. It is adapted from methods used for similar chlorinated pyrimidine structures.[6]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Causality Behind Choices:

  • Reverse-Phase C18: This stationary phase is ideal for retaining moderately polar organic molecules like the analyte.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and ensure the ionization state of the analyte is consistent. It is also compatible with mass spectrometry if LC-MS analysis is desired.[6]

  • Gradient Elution: A gradient from high aqueous to high organic content is used to ensure that impurities with a wide range of polarities are eluted and resolved from the main compound.

Biological Context and Therapeutic Potential

While this compound is primarily a synthetic intermediate, the 5-nitropyrimidine scaffold it contains is a "privileged structure" in medicinal chemistry, appearing in molecules with significant biological activity. Its utility lies in its potential to be elaborated into more complex drug candidates.

Workflow: From Scaffold to Application

G A This compound (Core Scaffold) B Chemical Derivatization (e.g., Chlorination, Substitution) A->B Synthetic Chemistry C Anticancer Agents B->C Target: Proliferating Cells Ref: [19] D Anti-inflammatory Agents B->D Target: iNOS Enzyme Ref: [21]

Caption: Role as a core scaffold for developing bioactive agents.

Established Activities of the 5-Nitropyrimidine Class
  • Anticancer Potential: Research into a series of 2,4,6-trisubstituted-5-nitropyrimidines has demonstrated potent inhibition of cancer cell proliferation.[7] For example, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine showed an IC₅₀ value of 0.32 µM against L1210 leukemia cells.[7] The activity of these compounds suggests they may act via an alkylation mechanism, highlighting the potential for derivatives of this compound in oncology drug discovery.[7]

  • Anti-inflammatory Activity: A study on 5-nitropyrimidine-2,4-dione analogues revealed their ability to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS).[8] One lead compound in the study showed an IC₅₀ of 6.2 µM for iNOS activity and demonstrated anti-inflammatory effects in an in vivo mouse model of paw edema.[8] This positions the 5-nitropyrimidine core as a promising starting point for developing novel anti-inflammatory drugs.

The diverse biological activities of nitropyridine and nitropyrimidine derivatives are well-documented, ranging from kinase inhibition to antifungal properties, further underscoring the value of this chemical class in drug development.[9]

Safety, Handling, and Storage

  • Hazard Identification:

    • May cause skin and serious eye irritation.[10]

    • May be harmful if swallowed, in contact with skin, or if inhaled.

    • May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10]

    • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If dust generation is unavoidable, use a NIOSH-approved respirator with a particle filter.[10]

  • Handling:

    • Wash hands and any exposed skin thoroughly after handling.[10]

    • Avoid breathing dust.[11]

    • Do not eat, drink, or smoke when using this product.

    • Ensure that eyewash stations and safety showers are close to the workstation location.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[10][11]

    • Keep the container tightly closed.[10]

    • Store away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound stands out not as an end-product, but as a highly valuable and strategically important platform molecule. Its straightforward synthesis from common precursors and the reactive handles provided by its functional groups make it an attractive starting point for chemical library synthesis. The proven track record of the 5-nitropyrimidine scaffold in producing potent anticancer and anti-inflammatory agents provides a strong rationale for its use in modern drug discovery programs. For researchers and drug development professionals, this compound represents a key intermediate, holding significant potential for the development of next-generation therapeutics.

References

2-Methyl-5-nitropyrimidine-4,6-diol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-5-nitropyrimidine-4,6-diol

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted for our peers—researchers, medicinal chemists, and drug development professionals—who understand that a molecule is more than its formula. It is a dynamic entity whose structure, tautomeric forms, and reactivity dictate its potential. Herein, we dissect this compound, not as a static diagram, but as a versatile synthetic intermediate. We will explore the causality behind its synthesis, the logic of its structural analysis, and the foundation of its utility, particularly as a precursor to advanced materials and a scaffold for potential therapeutics. This document serves as a comprehensive technical resource, grounded in established scientific principles and validated methodologies.

Foundational Chemistry and Molecular Identity

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in both materials science and pharmacology. The pyrimidine ring is a privileged scaffold, forming the core of numerous bioactive molecules and FDA-approved drugs.[1] The introduction of a nitro group (NO₂) dramatically influences the electronic properties of the ring, making it a subject of significant synthetic and medicinal investigation.[2]

The primary identity of this compound is as a key intermediate in the synthesis of 1,1-diamino-2,2-dinitroethene (DADNE or FOX-7), a high-performance, low-sensitivity energetic material.[3][4][5] This specific application underscores the importance of understanding its structure and reactivity in controlled, high-yield synthetic processes.

Core Structural and Physicochemical Data

A precise understanding begins with verifiable identification and characterization data. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one[6]
CAS Number 53925-27-2[6][7][8]
Molecular Formula C₅H₅N₃O₄[6][7][8]
Molecular Weight 171.11 g/mol [6][7]
Melting Point 270-280 °C[9]
Canonical SMILES CC1=NC(=C(C(=O)N1)--INVALID-LINK--[O-])O[6][7]
Topological Polar Surface Area 109.38 Ų[7]
XLogP3 -0.3[6]
The Critical Role of Tautomerism

The nomenclature "this compound" represents only one of several possible tautomeric forms. Pyrimidine-diols are well-known to exist in equilibrium with their keto-enol and diketo tautomers.[10] The IUPAC name, 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one, correctly identifies the likely predominant keto-enol form in many environments, which is stabilized by conjugation.[6][10]

Understanding this equilibrium is not merely academic; it is critical for predicting reactivity, solubility, and biological interactions. The presence of labile protons and the potential for different hydrogen bonding patterns are dictated by the dominant tautomer.

Tautomeric equilibrium of the title compound.

Synthesis and Mechanistic Considerations

The preparation of this compound is most effectively achieved via the nitration of its precursor, 2-methylpyrimidine-4,6-diol (also known as 2-methylpyrimidine-4,6-dione, MPD).[3][4][5] The entire synthetic workflow, from basic precursors to the final product, is a well-established process in organic chemistry.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a validated pathway. The causality for each reagent and condition is explained to ensure reproducibility and safety.

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol (Precursor)

This step involves a classical condensation reaction to form the pyrimidine ring.

  • Principle: A cyclization reaction between an amidine (acetamidine) and a β-dicarbonyl compound (diethyl malonate) under basic conditions.[11] The base, sodium methoxide, serves to deprotonate the diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of the acetamidine.

  • Methodology:

    • To a solution of sodium methoxide in absolute ethanol, add acetamidine hydrochloride. Stir to form the free base.

    • Slowly add diethyl malonate to the mixture at room temperature.

    • Heat the mixture to reflux for 3-4 hours to drive the condensation and cyclization to completion.

    • Cool the reaction mixture and reduce the solvent volume under vacuum.

    • Acidify the residue with a mineral acid (e.g., HCl) to a pH of ~6. This protonates the pyrimidinediolate salt, causing the product to precipitate.

    • Filter the resulting solid, wash with cold water and ethanol, and dry to yield 2-methylpyrimidine-4,6-diol.

Step 2: Nitration to this compound

This is an electrophilic aromatic substitution reaction on the activated pyrimidine ring.

  • Principle: The C-5 position of the pyrimidine-4,6-diol ring is electron-rich and susceptible to electrophilic attack. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards nitronium ion formation.[3][12]

  • Methodology:

    • In a flask equipped for low-temperature reactions, dissolve the 2-methylpyrimidine-4,6-diol from Step 1 in concentrated sulfuric acid at a temperature below 10°C.[13] This dissolution step protonates the substrate and prepares it for nitration.

    • Cool the mixture to 0-5°C using an ice-salt bath. Precise temperature control is critical to prevent over-nitration and manage the highly exothermic nature of the reaction.[3][5][13]

    • Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the nitrated product.

    • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

synthesis_workflow sub_A Acetamidine HCl + Diethyl Malonate step1 Step 1: Cyclocondensation (Reflux) sub_A->step1 sub_B NaOCH₃ in EtOH sub_B->step1 prod1 Precursor: 2-Methylpyrimidine-4,6-diol step1->prod1 Acidification & Precipitation step2 Step 2: Electrophilic Nitration (0-10°C) prod1->step2 sub_C Conc. H₂SO₄ + Conc. HNO₃ sub_C->step2 Generates NO₂⁺ quench Quench on Ice & Filtration step2->quench prod2 Final Product: This compound quench->prod2

Workflow for the synthesis of the title compound.

Structural Elucidation and Analytical Validation

Confirming the molecular structure of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for unambiguous characterization.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular skeleton.

    • ¹H NMR: Would be expected to show a singlet for the methyl (CH₃) protons and broad signals for the exchangeable hydroxyl (OH) and amide (NH) protons, with chemical shifts dependent on the solvent and tautomeric form.

    • ¹³C NMR: Would reveal distinct signals for the methyl carbon, the C=O and C-OH carbons of the ring, and the carbon atoms attached to the nitrogen atoms. The C-NO₂ carbon would be significantly affected by the electron-withdrawing nature of the nitro group. Spectroscopic data for this compound is noted as available in chemical databases.[14]

  • Mass Spectrometry (MS): This technique validates the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₅H₅N₃O₄.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include: O-H stretching (broad, ~3200-3500 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and strong asymmetric and symmetric N-O stretching from the nitro group (~1550 and ~1350 cm⁻¹, respectively).[14]

Crystallographic Analysis
  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure in the solid state. It would unambiguously confirm bond lengths, bond angles, and, most importantly, the predominant tautomeric form present in the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Applications in Research and Development

While its primary documented use is in materials science, the structural motifs within this compound suggest potential applications in drug discovery.

Precursor for Energetic Materials

The compound is an established intermediate for FOX-7. The synthesis involves further nitration of this compound, followed by hydrolytic rearrangement of the resulting highly nitrated intermediate to yield the final product.[3][4] This pathway is recognized as an efficient and relatively safe method for producing this advanced material.[4]

Scaffold for Medicinal Chemistry

The nitro group and the pyrimidine core are both significant pharmacophores.

  • Nitroaromatic Compounds: These compounds exhibit a vast range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[2][15] The nitro group can be bioreduced in hypoxic environments (such as in solid tumors or anaerobic bacteria) to generate reactive nitrogen species, which is a common mechanism of action.[2]

  • Pyrimidine Derivatives: This class of compounds is central to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, antiviral, and antitumor agents.[16][17]

The combination of these two features in a single, synthetically accessible molecule makes this compound a valuable starting point for the development of novel therapeutic agents.

applications core This compound feat1 Pyrimidine Core (Privileged Scaffold) core->feat1 contains feat2 Nitro Group (NO₂) (Pharmacophore) core->feat2 contains app1 Materials Science: Intermediate for FOX-7 core->app1 is a direct precursor for app2 Drug Discovery: Scaffold for Bioactive Molecules feat1->app2 feat2->app2 bio1 Antimicrobial app2->bio1 bio2 Anticancer app2->bio2 bio3 Anti-inflammatory app2->bio3

Structural features and application pathways.

Conclusion

This compound is a molecule of significant chemical interest. Its structure is defined by a nuanced tautomeric equilibrium that influences its reactivity. Well-established synthetic protocols allow for its efficient production, primarily for its role as a crucial intermediate in the synthesis of the energetic material FOX-7. Beyond this, its molecular architecture, combining the privileged pyrimidine scaffold with a reactive nitro group, presents a compelling platform for exploration in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in both materials science and drug development endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol, a key intermediate in the production of various specialty chemicals and energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and critical safety considerations.

Introduction

This compound is a substituted pyrimidine derivative of significant interest due to its role as a precursor in the synthesis of high-energy materials, notably 1,1-diamino-2,2-dinitroethene (FOX-7).[1][2] The introduction of a nitro group onto the pyrimidine ring profoundly influences its chemical properties, making it a valuable building block in medicinal chemistry and materials science.[2][3] This guide will delineate a reliable two-step synthesis pathway, commencing with the preparation of 2-methyl-4,6-dihydroxypyrimidine and culminating in its nitration to yield the target compound.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the cyclization of acetamidine hydrochloride and diethyl malonate to form 2-methyl-4,6-dihydroxypyrimidine. The second step is the regioselective nitration of this intermediate at the 5-position of the pyrimidine ring.

Synthesis_Pathway acetamidine Acetamidine HCl intermediate 2-Methyl-4,6-dihydroxypyrimidine acetamidine->intermediate  Step 1: Cyclization (Sodium Methoxide, Methanol, Reflux) diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate final_product This compound intermediate->final_product  Step 2: Nitration (HNO3, H2SO4)

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The initial step in the synthesis is the base-catalyzed condensation reaction between an amidine and a β-dicarbonyl compound, a classic and efficient method for constructing the pyrimidine ring.[4]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetamidine hydrochloride94.5450 g0.53
Diethyl malonate160.1781 mL0.53
Sodium22.9925.5 g1.11
Dry Methanol32.04400 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • Preparation of Sodium Methoxide: In a 1L jacketed glass reactor equipped with a reflux condenser and a mechanical stirrer, add 400 mL of dry methanol. Carefully add 25.5 g of sodium metal in small portions to the methanol at a controlled temperature of 20°C to prepare the sodium methoxide solution in situ.[5] The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium chloride followed by 81 mL of diethyl malonate at room temperature.[5]

  • Cyclization: The reaction mixture is then heated to reflux and stirred for 3 hours.[5] During this time, the condensation and subsequent cyclization occur to form the sodium salt of 2-methyl-4,6-dihydroxypyrimidine.

  • Isolation and Purification: After cooling the reaction mixture to room temperature, the precipitated solid is collected by filtration and washed with a small amount of cold methanol. The solid is then dissolved in a minimal amount of water.

  • Acidification: The aqueous solution is cooled to approximately 10°C and acidified to a pH of 2 with concentrated hydrochloric acid.[5] This protonates the pyrimidine ring, causing the product to precipitate out of the solution.

  • Final Product Collection: The white precipitate of 2-methyl-4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of this compound

The second and final step is the electrophilic nitration of the 2-methyl-4,6-dihydroxypyrimidine intermediate. The hydroxyl groups on the pyrimidine ring are activating, directing the incoming electrophile to the electron-rich 5-position.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4,6-dihydroxypyrimidine126.1110 g0.079
Concentrated Sulfuric Acid (98%)98.0870 mL-
Concentrated Nitric Acid (99%)63.0117.5 mL-

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add 70 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5°C.

  • Addition of Nitric Acid: Slowly add 17.5 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C. This mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6]

  • Nitration Reaction: Gradually add 10 g of 2-methyl-4,6-dihydroxypyrimidine to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 15°C.[2] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[2][7]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum to obtain this compound.

Reaction Mechanisms

Step 1: Pyrimidine Ring Formation

The formation of the 2-methyl-4,6-dihydroxypyrimidine ring proceeds through a series of nucleophilic addition and elimination reactions, culminating in a cyclization. The strong base (sodium methoxide) deprotonates the diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbon of the acetamidine. Subsequent intramolecular condensation and elimination of ethanol lead to the formation of the stable pyrimidine ring.

Step 2: Electrophilic Aromatic Substitution (Nitration)

The nitration of 2-methyl-4,6-dihydroxypyrimidine is a classic example of electrophilic aromatic substitution.

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O pyrimidine 2-Methyl-4,6- dihydroxypyrimidine H2O H₂O H3O+ H₃O⁺ sigma_complex Sigma Complex (Carbocation Intermediate) pyrimidine->sigma_complex + NO₂⁺ final_product 2-Methyl-5-nitro- pyrimidine-4,6-diol sigma_complex->final_product + H₂O

Caption: Mechanism of electrophilic nitration of 2-methyl-4,6-dihydroxypyrimidine.

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[6][8]

  • Nucleophilic Attack: The π electrons of the pyrimidine ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyrimidine ring and yielding the final product.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and exothermic reactions, necessitating strict adherence to safety protocols.

  • Handling of Sodium Metal: Sodium reacts violently with water and moisture. It should be handled under an inert atmosphere or in a dry solvent.

  • Mixed Acid Nitration: The nitration step using a mixture of concentrated nitric and sulfuric acids is highly exothermic and can lead to runaway reactions if not properly controlled.[7][9] Key safety measures include:

    • Performing the reaction in a chemical fume hood with adequate ventilation.[4]

    • Using an ice bath to maintain strict temperature control.

    • Slow, controlled addition of reagents.

    • Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4][10]

    • Having an emergency plan and appropriate spill kits readily available.[4][9]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Properties: The compound is a solid at room temperature.

  • Spectroscopic Data: While specific spectra are not provided here, techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy would be used to confirm the structure.[11] Mass spectrometry would confirm the molecular weight of 171.11 g/mol .[12]

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for various applications. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this compound for their scientific endeavors. The understanding of the underlying reaction mechanisms provides a foundation for further optimization and exploration of related pyrimidine chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-5-nitropyrimidine-4,6-diol in Drug Development

This compound, a derivative of the pyrimidine core, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, and is a privileged structure in a wide array of therapeutic agents.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API), such as this compound, are critical determinants of its biopharmaceutical behavior, influencing everything from formulation design to in vivo efficacy.[3]

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed to provide researchers, scientists, and drug development professionals with not only the requisite experimental protocols but also the underlying scientific rationale for these methodological choices. The aim is to establish a robust and self-validating system for the comprehensive assessment of this promising compound.

Part 1: Solubility Profiling of this compound

A thorough understanding of the solubility of an API is a cornerstone of pre-formulation studies. It dictates the choice of excipients, the feasibility of different dosage forms, and ultimately, the bioavailability of the drug. This section outlines the methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[4] The shake-flask method is the gold standard for this determination.[4]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solvents: Prepare a range of aqueous buffers with pH values spanning the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.[5] Additionally, select a variety of organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[4]

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5] Periodically sample the supernatant to confirm that the concentration has reached a plateau.[5]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Data Presentation: Thermodynamic Solubility of this compound

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225[Insert Experimental Data]
Acetate Buffer4.525[Insert Experimental Data]
Phosphate Buffer6.825[Insert Experimental Data]
Phosphate Buffer7.425[Insert Experimental Data]
Water~7.025[Insert Experimental Data]
EthanolN/A25[Insert Experimental Data]
MethanolN/A25[Insert Experimental Data]
DMSON/A25[Insert Experimental Data]
Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent, precipitates when introduced into an aqueous medium.[3] This is particularly relevant for early drug discovery screening.[3]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[3]

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Aqueous Addition: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Monitor for the formation of a precipitate over a defined period (e.g., 1-2 hours) using nephelometry, turbidimetry, or visual inspection.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Visualization of Solubility Determination Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess API in Solvent thermo_equilibrate Equilibrate (24-72h) thermo_start->thermo_equilibrate thermo_separate Centrifuge/Filter thermo_equilibrate->thermo_separate thermo_quantify Quantify (HPLC/UV) thermo_separate->thermo_quantify thermo_end Equilibrium Solubility Data thermo_quantify->thermo_end kinetic_start High Conc. DMSO Stock kinetic_dilute Serial Dilution kinetic_start->kinetic_dilute kinetic_add Add to Aqueous Buffer kinetic_dilute->kinetic_add kinetic_detect Detect Precipitation kinetic_add->kinetic_detect kinetic_end Kinetic Solubility Value kinetic_detect->kinetic_end G cluster_storage ICH Storage Conditions start Select 3 Batches of API long_term Long-Term 25°C/60%RH or 30°C/65%RH start->long_term accelerated Accelerated 40°C/75%RH start->accelerated intermediate Intermediate 30°C/65%RH start->intermediate testing Periodic Testing (Assay, Purity, Physical) long_term->testing accelerated->testing intermediate->testing data_analysis Data Analysis & Shelf-Life Extrapolation testing->data_analysis end Establish Retest Period data_analysis->end

References

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of 2-Methyl-5-nitropyrimidine-4,6-diol. Drawing upon the established bioactivities of structurally related nitropyrimidine and pyrimidine-4,6-dione scaffolds, this document is intended for researchers, scientists, and professionals in drug development. We will explore the synthesis, potential antimicrobial and anticancer properties, and the likely mechanism of action of this compound, supported by detailed experimental protocols and comparative data from analogous molecules.

Introduction: The Therapeutic Potential of the Nitropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1] Its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, into organic molecules has been a successful strategy in medicinal chemistry to enhance or confer therapeutic properties.[3][4] Nitroaromatic compounds are key components in a number of established drugs, particularly in the realm of antimicrobial agents.[3]

This compound combines these two pharmacologically significant motifs: the pyrimidine-4,6-dione core and a nitro group at the C5 position. While direct biological studies on this specific molecule are not extensively reported in publicly available literature, its structural features strongly suggest a high potential for significant biological activity, particularly as an antimicrobial and anticancer agent. This guide will, therefore, extrapolate from the known activities of related compounds to build a scientifically grounded hypothesis for the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with readily available starting materials. A plausible and efficient synthetic route is outlined below, adapted from established methods for similar pyrimidine derivatives.[5][6]

Synthetic Pathway Overview

The synthesis initiates with the condensation of acetamidine with diethyl malonate to form the pyrimidine ring, followed by nitration to introduce the nitro group at the 5-position.

Synthesis_of_2_Methyl_5_nitropyrimidine_4_6_diol acetamidine Acetamidine Hydrochloride intermediate1 2-Methylpyrimidine-4,6-diol acetamidine->intermediate1 diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate1 final_product This compound intermediate1->final_product reagent1 Sodium Methoxide reagent1->intermediate1 Cyclization reagent2 Nitrating Mixture (HNO3/H2SO4) reagent2->final_product Nitration

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add diethyl malonate, followed by the slow addition of acetamidine hydrochloride.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-Methylpyrimidine-4,6-diol.

Step 2: Nitration to this compound

  • In a flask maintained in an ice bath, slowly add 2-Methylpyrimidine-4,6-diol to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Potential Antimicrobial Activity

The presence of both a pyrimidine core and a nitro group strongly suggests that this compound could exhibit significant antimicrobial properties. Pyrimidine derivatives are known to have broad-spectrum antibacterial and antifungal activities.[1][7] Furthermore, the antimicrobial action of many nitroaromatic compounds is well-documented.[3][4]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within the microbial cell.[3][8] This process, catalyzed by nitroreductases, generates reactive intermediates such as nitroso and hydroxylamine species, as well as superoxide radicals.[3][4] These reactive species can then induce cellular damage through various mechanisms, including covalent modification of DNA, proteins, and other macromolecules, leading to cell death.[3]

Antimicrobial_Mechanism compound This compound (Prodrug) activated Reactive Nitro Intermediates (Nitroso, Hydroxylamine) compound->activated Nitroreductase (in microbe) damage Cellular Damage activated->damage Oxidative Stress Covalent Binding death Microbial Cell Death damage->death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard methods such as the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Assay

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Streak the inoculum evenly across the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Impregnate sterile paper disks with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the disks on the agar surface. Include a solvent control disk and a disk with a standard antibiotic/antifungal.

  • Incubate the plates at the appropriate temperature and duration for the test organism.

  • Measure the diameter of the zone of inhibition around each disk.

Broth Microdilution for MIC Determination

  • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using appropriate broth media.

  • Add a standardized suspension of the test microorganism to each well.

  • Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with many acting as inhibitors of key enzymes in cancer cell proliferation and survival.[2][9] The introduction of substituents at various positions on the pyrimidine ring has led to the development of potent and selective anticancer agents.[10][11]

Putative Targets and Mechanism of Action in Cancer

Given the structural features of this compound, several potential anticancer mechanisms can be hypothesized:

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors.[12] The compound could potentially inhibit protein kinases that are overactive in cancer cells, thereby disrupting signaling pathways that control cell growth and proliferation.

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells. This could be mediated by the generation of reactive oxygen species resulting from the reduction of the nitro group, similar to its proposed antimicrobial mechanism.

  • DNA Intercalation or Damage: The planar structure of the pyrimidine ring could allow for intercalation into DNA, disrupting replication and transcription. Additionally, the reactive intermediates from the nitro group reduction could directly damage DNA.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The potential anticancer activity of this compound can be assessed by evaluating its cytotoxicity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Anticancer_Screening_Workflow start Cancer Cell Lines (e.g., MCF-7, A549) step1 Cell Seeding in 96-well plate start->step1 step2 Treatment with This compound (various concentrations) step1->step2 step3 Incubation (48-72h) step2->step3 step4 MTT Assay step3->step4 step5 Absorbance Measurement step4->step5 end IC50 Determination step5->end

References

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine-4,6-diol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The guide details its synthesis, explores its physicochemical properties with a focus on its tautomeric nature, and discusses its potential applications based on the known biological activities of related nitropyrimidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this promising molecule.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of a nitro group into the pyrimidine ring can significantly modulate its electronic properties and biological activity, often imparting useful characteristics for drug design. This compound is one such molecule that has garnered interest due to its structural similarity to known bioactive compounds. This guide aims to consolidate the available information on this compound and provide a scientific basis for its further investigation.

Physicochemical Properties

This compound, with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol , is a crystalline solid.[1][2][3] Its key computed and experimental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄[1][2][3]
Molecular Weight 171.11 g/mol [1][3]
CAS Number 53925-27-2[1][2][3]
Melting Point 270-280 °C[4]
pKa Investigated[5]
Tautomerism Exists in keto-enol forms[6][7]
Tautomerism

A critical aspect of this compound is its existence in tautomeric forms. The "diol" nomenclature suggests two hydroxyl groups at positions 4 and 6. However, due to the presence of the adjacent nitrogen atoms in the pyrimidine ring, it can readily undergo keto-enol tautomerism to exist as 6-hydroxy-2-methyl-5-nitro-4(3H)-pyrimidinone or 2-methyl-5-nitropyrimidine-4,6(1H,5H)-dione.[6][7] The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. Understanding this tautomerism is crucial as it affects the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity.

Caption: Tautomeric forms of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from readily available precursors. The general strategy involves the initial construction of the 2-methyl-pyrimidine-4,6-diol ring system, followed by nitration at the C5 position.

Synthesis of the Precursor: 4,6-Dihydroxy-2-methylpyrimidine

The precursor, 4,6-dihydroxy-2-methylpyrimidine, can be synthesized via a condensation reaction between acetamidine hydrochloride and a malonic ester derivative, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide.[8][9]

Experimental Protocol:

  • Under an inert atmosphere and cooled in an ice bath, dissolve sodium methoxide in methanol.

  • To this solution, add dimethyl malonate followed by acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to a pH of 1-2.

  • Cool the mixture to induce crystallization of the product.

  • Collect the white solid by filtration, wash with cold water and a cold organic solvent (e.g., methanol), and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.

Nitration of 4,6-Dihydroxy-2-methylpyrimidine

The final step is the nitration of the pyrimidine ring at the electron-rich C5 position. This is typically achieved using a mixture of nitric acid and sulfuric acid.[8][10]

Experimental Protocol:

  • Carefully add 4,6-dihydroxy-2-methylpyrimidine to concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry to obtain this compound.

synthesis cluster_synthesis Synthesis of this compound reagents1 Acetamidine HCl + Dimethyl Malonate step1 Cyclization (NaOMe, MeOH) reagents1->step1 intermediate 4,6-Dihydroxy-2-methylpyrimidine step1->intermediate step2 Nitration intermediate->step2 reagents2 HNO3 / H2SO4 reagents2->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Reactivity and Potential for Further Modification

The chemical reactivity of this compound is dictated by its functional groups. The hydroxyl groups can be converted to leaving groups, such as chlorides, by reacting with reagents like phosphorus oxychloride (POCl₃).[8][11] The resulting 4,6-dichloro-2-methyl-5-nitropyrimidine is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functionalities at these positions.

The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a diverse library of compounds based on the 2-methyl-5-aminopyrimidine-4,6-diol scaffold.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of nitropyrimidine derivatives has shown a wide range of pharmacological activities.[12][13][14]

  • Anticancer Activity: Many nitropyrimidine derivatives have been investigated as potential anticancer agents.[13] The nitro group can act as a bio-reducible moiety, leading to cytotoxic species under the hypoxic conditions often found in solid tumors.

  • Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial drugs. The addition of a nitro group can enhance this activity.[14]

  • Anti-inflammatory Activity: Some nitropyrimidine derivatives have shown potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators.[12]

  • Materials Science: The planar structure and potential for hydrogen bonding make this molecule an interesting candidate for the development of novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a fascinating molecule with a rich chemistry and significant potential for a variety of applications. Its synthesis is achievable through established organic chemistry methods, and its structure offers multiple points for further functionalization. The exploration of its biological activities and material properties is a promising area for future research. This guide provides a solid foundation for scientists and researchers to begin their investigation into this valuable compound.

References

2-Methyl-5-nitropyrimidine-4,6-diol: A Scaffolding Guide for Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound poised for significant utility in medicinal chemistry and chemical biology. While direct applications of this specific molecule are not yet extensively documented, its constituent moieties—the pyrimidine core, the nitro group, and the diol functionalities—suggest a versatile role as a chemical scaffold and synthetic intermediate. This document will explore its physicochemical properties, propose potential research applications based on established chemical principles, and provide detailed, actionable experimental protocols for its derivatization and use in drug discovery workflows.

Introduction: Unveiling a Versatile Chemical Tool

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of therapeutic agents.[1][2] The subject of this guide, this compound, presents a unique combination of functionalities that make it a compelling starting point for chemical exploration. The dihydroxy pyrimidine scaffold is a known building block for antiviral and anticancer therapies, as well as for advanced herbicides and fungicides.[3][4] The strategic placement of a nitro group, a powerful electron-withdrawing moiety, and a methyl group further functionalizes this core, opening avenues for diverse chemical transformations and biological interactions.[5][6]

This guide will serve as a roadmap for researchers, scientists, and drug development professionals, illuminating the potential of this compound as a valuable scaffold in the synthesis of novel chemical entities. We will delve into its inherent chemical reactivity and propose its application in areas such as kinase inhibitor development, combinatorial library synthesis, and the creation of novel heterocyclic systems.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's properties is fundamental to its application in research. The key physicochemical parameters of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄[7]
Molecular Weight 171.11 g/mol [7]
IUPAC Name 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one[7]
CAS Number 53925-27-2[7]
XLogP3 -0.3[7]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 6[8]
Rotatable Bond Count 1[8]

The presence of both hydrogen bond donors (the hydroxyl groups) and acceptors (the nitro and ring nitrogen atoms) suggests the potential for this molecule to participate in specific interactions with biological targets.[8] Its low XLogP3 value indicates good aqueous solubility, a desirable property for a research chemical and potential drug scaffold.[7]

Potential Research Application I: A Scaffold for Kinase Inhibitor Synthesis

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The 4,6-disubstituted pyrimidine motif, in particular, has been explored for its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, enabling competitive inhibition at the kinase hinge region. We hypothesize that this compound can serve as a versatile starting material for the synthesis of novel kinase inhibitors.

Scientific Rationale

The strategic derivatization of this compound can be envisioned in a multi-step approach to generate a library of potential kinase inhibitors. The diol functionality can be converted to dichloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.[9] This allows for the introduction of various amine-containing fragments that can interact with the kinase hinge region. The nitro group, a potent electron-withdrawing group, can be reduced to an amine, providing a handle for further diversification to explore the solvent-exposed region of the kinase active site.[5]

Proposed Synthetic Workflow

The following workflow outlines a plausible synthetic route to generate a library of kinase inhibitors from this compound.

G start This compound step1 Chlorination (e.g., POCl₃) start->step1 Generation of reactive dichloro intermediate step2 Selective Nucleophilic Aromatic Substitution (SNAr) at C4/C6 step1->step2 Introduction of hinge-binding moieties step3 Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) step2->step3 Unmasking a key functional group step4 Amide Coupling or Sulfonamide Formation step3->step4 Diversification at the 5-position end Library of Potential Kinase Inhibitors step4->end Final compounds for screening

Caption: Proposed workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Chlorination and Nucleophilic Substitution

Objective: To convert the diol to a dichloro intermediate and subsequently introduce a hinge-binding amine.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • An appropriate amine (e.g., aniline, benzylamine)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Chlorination:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the reaction mixture to reflux (approximately 105-110°C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-methyl-5-nitropyrimidine.[10]

  • Nucleophilic Aromatic Substitution:

    • Dissolve the crude 4,6-dichloro-2-methyl-5-nitropyrimidine (1 eq) in an inert solvent such as acetonitrile.

    • Add the desired amine (1.1 eq) and a base like triethylamine (1.5 eq).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired monosubstituted product.

Potential Research Application II: A Versatile Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery

The inherent functionality of this compound makes it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening and fragment-based drug discovery (FBDD).

Scientific Rationale

The three distinct functional regions of the molecule—the diol, the nitro group, and the methyl group—provide orthogonal handles for chemical modification. This allows for the systematic and combinatorial introduction of a wide range of chemical functionalities, enabling the exploration of a vast chemical space. The relatively small size and low complexity of the core structure are also advantageous for FBDD, where small, low-molecular-weight fragments are screened for binding to a biological target.

Proposed Library Synthesis Workflow

A parallel synthesis approach can be employed to rapidly generate a library of derivatives.

G cluster_0 Parallel Synthesis scaffold This compound path1 Derivatization of Diol (e.g., etherification, esterification) scaffold->path1 path2 Reduction of Nitro Group followed by Amidation/Sulfonylation scaffold->path2 path3 Functionalization of Methyl Group (e.g., oxidation, halogenation) scaffold->path3 library Diverse Chemical Library path1->library path2->library path3->library

Caption: Parallel synthesis workflow for library generation.

Potential Research Application III: Precursor to Novel Heterocyclic Systems

Ring transformation reactions of pyrimidines are a powerful tool for the synthesis of other heterocyclic systems. The electron-deficient nature of the 5-nitropyrimidine ring suggests that it could undergo ring-opening and recyclization reactions to form novel heterocyclic scaffolds.

Scientific Rationale

It has been reported that 5-nitropyrimidines can react with nucleophiles, such as amidines, to undergo ring transformations, leading to the formation of substituted pyridines.[11] This opens up the possibility of using this compound as a synthon for the construction of highly functionalized pyridine derivatives, which are themselves prevalent in many bioactive molecules.[6]

Proposed Ring Transformation Protocol

Objective: To synthesize a substituted 5-nitropyridine derivative from this compound.

Materials:

  • This compound

  • An appropriate amidine (e.g., acetamidine hydrochloride)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq) and the amidine hydrochloride (1.2 eq) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to isolate the desired pyridine derivative.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant untapped potential. Its unique combination of a dihydroxypyrimidine core, a reactive nitro group, and a methyl substituent provides a versatile platform for the synthesis of novel and diverse chemical entities. The proposed research applications in kinase inhibitor design, combinatorial library synthesis, and the construction of novel heterocyclic systems are based on established principles of medicinal and synthetic chemistry. It is our hope that this technical guide will inspire and equip researchers to explore the full potential of this promising molecule, ultimately contributing to the advancement of drug discovery and chemical biology.

References

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol, a valuable heterocyclic building block. The synthesis is presented as a robust two-step process commencing with the cyclocondensation of diethyl malonate and acetamidine to form the intermediate, 2-methylpyrimidine-4,6-diol. This intermediate is subsequently subjected to a controlled electrophilic nitration to yield the final product. This guide is tailored for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical safety considerations grounded in established chemical principles.

Introduction and Synthetic Strategy

This compound (CAS 53925-27-2) is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The presence of a nitro group and hydroxyl functionalities makes this specific compound a versatile intermediate for further chemical elaboration.

The synthetic route detailed herein is designed for clarity and reliability, proceeding in two distinct stages:

  • Pyrimidine Ring Formation: A base-catalyzed condensation reaction between diethyl malonate (a 1,3-dicarbonyl compound) and acetamidine hydrochloride. This classic approach efficiently constructs the core 2-methylpyrimidine-4,6-diol ring system.

  • Electrophilic Nitration: The controlled introduction of a nitro group at the electron-rich C5 position of the pyrimidine ring using a mixed-acid system (HNO₃/H₂SO₄). This reaction is highly exothermic and demands meticulous temperature control.[3]

The overall transformation is depicted below:

"Overall Synthetic Scheme"

A high-level overview of the two-step synthesis from starting materials to the final product.

G Start Diethyl Malonate + Acetamidine HCl Intermediate 2-Methylpyrimidine-4,6-diol (MPD) Start->Intermediate Step 1: Cyclocondensation NaOEt, EtOH, Reflux Final This compound Intermediate->Final Step 2: Nitration HNO₃ / H₂SO₄, 0-5 °C

References

Application Notes & Protocols: A Framework for Evaluating 2-Methyl-5-nitropyrimidine-4,6-diol in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including a significant number of antiviral drugs.[1] This document provides a comprehensive guide for the initial evaluation of 2-Methyl-5-nitropyrimidine-4,6-diol, a compound of interest for antiviral drug discovery. While direct antiviral data for this specific molecule is not extensively published, its structure—featuring a pyrimidine core, a methyl group that can influence steric interactions, and an electron-withdrawing nitro group known to modulate biological activity—presents a compelling case for investigation.[2][3] We present a strategic, multi-tiered experimental workflow, complete with detailed protocols for cytotoxicity assessment, primary antiviral screening via plaque reduction, and a targeted mechanistic assay for reverse transcriptase inhibition. This framework is designed to rigorously assess the compound's therapeutic potential, guiding researchers from initial characterization to mechanistic insight.

Introduction and Scientific Rationale

Pyrimidine analogs have long been recognized as "privileged scaffolds" in antiviral research. Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites, interfering with the synthesis of viral nucleic acids.[4] Nucleoside analogs, once inside a cell, are often metabolized to their active triphosphate forms, which can then be incorporated into growing viral DNA or RNA chains, leading to chain termination and the inhibition of viral replication.[1]

The subject of this guide, this compound, possesses features that merit investigation:

  • Pyrimidine Core: Provides the foundational structure to potentially interfere with viral nucleic acid synthesis.

  • Nitro Group (NO₂): This strong electron-withdrawing group can significantly alter the electronic properties of the pyrimidine ring, potentially enhancing binding affinity to viral enzymes or influencing the compound's metabolic stability.[3] In some contexts, the nitro group is essential for biological activity.[2]

  • Hydroxyl Groups (-OH): The diol structure allows for tautomerization and presents hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to target proteins.

Given these features, we hypothesize that this compound could exert antiviral effects through one or more mechanisms, such as direct inhibition of viral polymerases or by disrupting the host cell's nucleotide biosynthesis pathways, thereby starving the virus of essential building blocks.[5][6] This guide provides the necessary protocols to systematically test these hypotheses.

Compound Profile: this compound
PropertyValueSource
IUPAC Name 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one[7]
Molecular Formula C₅H₅N₃O₄[7]
Molecular Weight 171.11 g/mol [7]
CAS Number 53925-27-2[7]

Proposed Antiviral Screening Cascade

A logical and resource-efficient approach to evaluating a novel compound is essential. The following workflow ensures that cytotoxicity is assessed before committing to more complex and costly antiviral assays, with each stage informing the next.

G Figure 1: High-Level Experimental Workflow cluster_0 cluster_1 Phase 1: Safety & Efficacy Profile cluster_2 Phase 2: Mechanistic Insight cluster_3 A Compound Acquisition (this compound) B Protocol 1: In Vitro Cytotoxicity Assay (MTT) Determine CC50 A->B C Protocol 2: Primary Antiviral Screening (Plaque Reduction Assay) Determine IC50 B->C Establish Therapeutic Window D Calculate Selectivity Index (SI) SI = CC50 / IC50 C->D E Protocol 3: Mechanistic Assay (e.g., Reverse Transcriptase Inhibition) Confirm Target Engagement D->E If SI is favorable (>10) F Lead Optimization (Structure-Activity Relationship Studies) E->F

Caption: A staged approach for evaluating a novel antiviral candidate.

Hypothesized Mechanism of Action

Based on the compound's structure, we can postulate several potential mechanisms of antiviral action. The primary hypotheses revolve around the disruption of viral genome replication, a critical step in the lifecycle of most viruses.

G Figure 2: Hypothesized Mechanisms of Action cluster_virus Viral Lifecycle cluster_host Host Cell entry 1. Virus Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication (e.g., via Reverse Transcriptase) uncoating->replication assembly 4. Assembly & Release replication->assembly nucleotides Host Pyrimidine Biosynthesis nucleotides->replication Provides building blocks compound This compound compound->replication Hypothesis A: Direct inhibition of viral polymerase compound->nucleotides Hypothesis B: Inhibition of host enzymes, reducing nucleotide pool

Caption: Potential points of intervention for the test compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the initial characterization of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8] This assay is critical for determining the concentration of the compound that is toxic to the host cells (CC₅₀), which is essential for calculating the therapeutic window.[9]

Materials:

  • Host cell line (e.g., Vero, HeLa, or MCF-7)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
2005.2 ± 1.1
10015.8 ± 2.5
5048.9 ± 4.3
2585.1 ± 3.7
12.595.3 ± 2.1
0 (Control)100 ± 1.8
Calculated CC₅₀ ~51 µM
Protocol 2: Primary Antiviral Screening (Plaque Reduction Assay)

Principle: The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound against lytic viruses.[11] Infectious virus particles create localized zones of cell death (plaques) in a cell monolayer.[12] An effective antiviral agent will reduce the number or size of these plaques in a dose-dependent manner. This allows for the calculation of the 50% inhibitory concentration (IC₅₀).[11]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer (PFU/mL)

  • Complete culture medium and maintenance medium (lower serum concentration, e.g., 2% FBS)

  • Overlay Medium: A 1:1 mixture of 2X maintenance medium and 1.2% low-melting-point agarose.[11]

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

G Figure 3: Plaque Reduction Assay Workflow Day1 Day 1: Seed host cells to achieve a confluent monolayer Day2_A Day 2: Prepare compound dilutions Day2_B Infect cell monolayer with virus (e.g., 100 PFU/well) Day1->Day2_B Day2_C Add compound dilutions to infected cells Day2_A->Day2_C Treatment Day2_B->Day2_C Adsorption (1 hr) Day2_D Add semi-solid overlay and incubate Day2_C->Day2_D Day4 Day 4-7: Fix and stain cells with Crystal Violet Day2_D->Day4 2-5 days Day4_B Count plaques and calculate % inhibition Day4->Day4_B

Caption: Timeline and key steps of the plaque reduction assay.

  • Cell Seeding (Day 1): Seed host cells in 6-well plates to achieve a 95-100% confluent monolayer on the day of infection.[11]

  • Compound and Virus Preparation (Day 2):

    • Prepare serial dilutions of this compound in maintenance medium at concentrations below the determined CC₅₀.

    • Dilute the virus stock in maintenance medium to a concentration that will yield 50-100 plaques per well.

  • Infection (Day 2): Wash the cell monolayer with PBS. Add the diluted virus to each well (except for mock-infected controls). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay (Day 2): Remove the virus inoculum. Add the prepared compound dilutions to the respective wells. For the overlay, warm the 2X medium and melted agarose to 42°C, mix 1:1, and gently add 2 mL to each well.[11] Allow it to solidify at room temperature.

  • Incubation (Day 2 onwards): Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible in the virus control wells.[11]

  • Staining and Counting (Final Day):

    • Fix the cells by adding 10% formalin for at least 30 minutes.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow the plates to air dry.[11]

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Selectivity Index:

Compound Conc. (µM)Mean Plaque Count% Inhibition
25891.3
12.52374.7
6.254648.3
3.137515.7
0 (Virus Control)890
Calculated IC₅₀ ~6.4 µM

Selectivity Index (SI): This crucial metric indicates the therapeutic window of a compound. A higher SI value suggests greater potential as a therapeutic agent.

  • SI = CC₅₀ / IC₅₀

  • In this example: SI = 51 µM / 6.4 µM = 7.97

    • Scientist's Note: An SI value greater than 10 is generally considered promising for further development.

Protocol 3: Mechanistic Assay (Colorimetric Reverse Transcriptase Assay)

Principle: This assay tests the hypothesis that the compound directly inhibits viral reverse transcriptase (RT), a key enzyme for retroviruses like HIV.[13] The assay utilizes a template/primer hybrid and incorporates digoxigenin (DIG) and biotin-labeled nucleotides into a new DNA strand synthesized by RT. This DNA product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.[13] A reduction in signal indicates inhibition of RT activity.

Materials:

  • Colorimetric Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich or Invitrogen)[13][14]

  • Recombinant HIV-1 Reverse Transcriptase

  • 96-well streptavidin-coated microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all kit reagents (lysis buffer, template/primer, dNTP mix, anti-DIG-POD, ABTS substrate) according to the manufacturer's protocol.[15]

  • Inhibitor Dilution: Prepare serial dilutions of this compound in the appropriate reaction buffer. Include a known RT inhibitor (e.g., Nevirapine) as a positive control.

  • RT Reaction: In reaction tubes, combine the recombinant RT enzyme, the template/primer/dNTP reaction mixture, and the various dilutions of the test compound or controls.

  • Incubation: Incubate the reaction mixture at 37°C for at least 1 hour (or up to 18 hours for higher sensitivity).[13]

  • ELISA Detection:

    • Transfer the reaction products to the streptavidin-coated 96-well plate.

    • Incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add the anti-DIG-POD antibody and incubate.

    • Wash the plate again.

    • Add the ABTS substrate and incubate until a color develops.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value for RT inhibition.

Data Presentation:

Compound Conc. (µM)% RT Inhibition (Mean ± SD)
2088.4 ± 4.1
1065.2 ± 3.8
545.1 ± 2.9
2.521.7 ± 3.3
0 (Control)0 ± 2.1
Calculated IC₅₀ ~5.5 µM

Scientist's Note: If the IC₅₀ from this cell-free enzymatic assay is similar to the IC₅₀ from the cell-based plaque reduction assay, it provides strong evidence that direct inhibition of this enzyme is the primary mechanism of action.

Conclusion and Future Directions

This document outlines a foundational, hypothesis-driven approach for the systematic evaluation of this compound as a potential antiviral agent. By first establishing a cytotoxicity profile, researchers can confidently assess its antiviral efficacy using robust methods like the plaque reduction assay. A favorable selectivity index should trigger further investigation into the compound's mechanism of action, for which a reverse transcriptase inhibition assay provides a logical starting point. The data generated from this workflow will provide a clear indication of whether this compound is a viable candidate for further preclinical development and lead optimization studies.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol and its derivatives. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This document outlines a robust and reproducible synthetic route, commencing from readily available starting materials. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, safety precautions, and characterization of the target compounds.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine and its functionalized derivatives represent a cornerstone in heterocyclic chemistry and drug discovery. The pyrimidine nucleus is a fundamental component of nucleobases—cytosine, thymine, and uracil—which constitute the building blocks of nucleic acids. Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

The introduction of a nitro group at the C5 position of the pyrimidine ring, coupled with hydroxyl groups at C4 and C6, and a methyl group at C2, yields this compound. This specific substitution pattern offers a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyrimidine ring, making it a key synthon for the development of more complex molecules.[1][2]

This application note details a well-established synthetic pathway involving a cyclocondensation reaction to construct the core pyrimidine ring, followed by a nitration step.[3] The protocol is designed to be clear, logical, and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Reaction Scheme and Mechanism

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Cyclocondensation. The synthesis begins with the cyclocondensation of diethyl malonate with a suitable amidine source, in this case, acetamidine hydrochloride, to form 2-methylpyrimidine-4,6-diol. This reaction is a classic example of pyrimidine synthesis, often proceeding under basic conditions.[3]

  • Step 2: Nitration. The formed 2-methylpyrimidine-4,6-diol is then subjected to nitration using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or a combination of acids, to introduce the nitro group at the electron-rich C5 position.[3]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_reagents Reagents cluster_product Final Product Diethyl_Malonate Diethyl Malonate Pyrimidine_diol 2-Methylpyrimidine-4,6-diol Diethyl_Malonate->Pyrimidine_diol Acetamidine Acetamidine HCl Acetamidine->Pyrimidine_diol Final_Product This compound Pyrimidine_diol->Final_Product Base Base (e.g., NaOMe) Base->Pyrimidine_diol Step 1: Cyclocondensation Nitrating_mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_mixture->Final_Product Step 2: Nitration

Caption: Synthetic pathway for this compound.

Materials and Methods

Materials
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
Diethyl malonateC₇H₁₂O₄160.17≥99%Sigma-Aldrich
Acetamidine hydrochlorideC₂H₇ClN₂94.54≥98%Sigma-Aldrich
Sodium methoxideCH₃NaO54.02≥95%Sigma-Aldrich
MethanolCH₄O32.04AnhydrousFisher Scientific
Nitric acid (fuming)HNO₃63.0190%VWR
Sulfuric acidH₂SO₄98.0898%VWR
Hydrochloric acidHCl36.4637%VWR
Deionized waterH₂O18.02-In-house
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol

This procedure is adapted from established methods for pyrimidine synthesis.[3]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve sodium methoxide (5.4 g, 0.1 mol) in anhydrous methanol (100 mL).

  • Addition of Reactants: To the stirred solution, add diethyl malonate (16.0 g, 0.1 mol). Subsequently, add a solution of acetamidine hydrochloride (9.5 g, 0.1 mol) in methanol (50 mL) dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in deionized water (100 mL). Acidify the solution to pH 5-6 with concentrated hydrochloric acid. A white precipitate of 2-methylpyrimidine-4,6-diol will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound

CAUTION: This step involves the use of strong acids and is highly exothermic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5][6]

  • Preparation of Nitrating Mixture: In a 100 mL beaker cooled in an ice bath, slowly add concentrated sulfuric acid (20 mL) to fuming nitric acid (10 mL) with constant stirring. Keep the temperature of the mixture below 10 °C.

  • Nitration Reaction: In a 250 mL round-bottom flask, place the dried 2-methylpyrimidine-4,6-diol (12.6 g, 0.1 mol) from Step 1. Cool the flask in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the flask containing the pyrimidine-diol derivative dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate of this compound will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral to pH paper, and then dry in a vacuum oven at 50 °C.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point 270-280 °C[7]
¹H NMR Signals corresponding to the methyl protons and the exchangeable protons of the hydroxyl groups.
¹³C NMR Resonances for the methyl carbon, the pyrimidine ring carbons, and the carbon bearing the nitro group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (171.11 g/mol ).[8]
IR Spectroscopy Characteristic peaks for N-H, O-H, C=O, and N-O stretching vibrations.

Safety and Handling Precautions

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] All experiments should be conducted in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[4][9] They can cause severe burns upon contact with skin and eyes.[4] Handle with extreme care and always add acid to water, never the other way around, when preparing dilutions. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic waste should be neutralized before disposal.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction or loss of product during work-up.Ensure anhydrous conditions. Check the quality of the sodium methoxide. Optimize the reflux time. Be careful during the acidification and filtration steps.
Low yield in Step 2 Incomplete nitration or decomposition of the product.Maintain the low temperature during the addition of the nitrating mixture. Ensure the nitrating mixture is freshly prepared and potent. Avoid overheating during the reaction.
Product is impure Presence of starting materials or side products.Recrystallize the final product from a suitable solvent (e.g., ethanol/water mixture).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further derivatization and exploration in the field of medicinal chemistry. The provided framework encourages a deeper understanding of the underlying chemical transformations, empowering scientists to adapt and optimize the synthesis for their specific research needs.

References

Comprehensive Analytical Characterization of 2-Methyl-5-nitropyrimidine-4,6-diol: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Author's Foreword

In the landscape of pharmaceutical development and heterocyclic chemistry, the rigorous characterization of novel molecules is the bedrock of scientific integrity and progress. 2-Methyl-5-nitropyrimidine-4,6-diol (MNPD), a molecule of interest due to its functionalized pyrimidine core, presents a unique analytical challenge. Its structure combines a hydrophilic diol system, a nitro group, and the potential for complex tautomeric equilibria. This guide is crafted not as a rigid set of instructions, but as a strategic workflow. It is designed to empower researchers, from process chemistry to quality control, with the rationale and detailed protocols necessary for a comprehensive and unambiguous characterization of MNPD and its related impurities. We will move from rapid identity checks to definitive structural elucidation and purity assessment, explaining the causality behind each methodological choice.

Foundational Physicochemical Profile

Before embarking on any analytical campaign, a thorough understanding of the target molecule's basic properties is essential. This compound (MNPD) is a crystalline solid whose handling and analysis are dictated by its key functional groups. The presence of two hydroxyl groups suggests significant hydrogen bonding potential and solubility in polar protic solvents, while the nitro group and pyrimidine ring act as strong chromophores for UV detection. A critical consideration is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the diol form and various keto-hydroxy forms. This phenomenon will influence spectroscopic signatures, particularly in NMR and IR.

PropertyValueSource
IUPAC Name This compound
CAS Number 53925-27-2
Molecular Formula C₅H₅N₃O₄
Molecular Weight 171.11 g/mol
Appearance Crystalline solid
Melting Point 270-280 °C (decomposes)

The Strategic Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates multiple orthogonal methods to build a complete picture. Our approach begins with rapid, information-rich spectroscopic methods for identity confirmation, proceeds to chromatographic separation for purity assessment, and culminates in definitive techniques for structural and physicochemical verification.

G cluster_0 Phase 1: Identity & Functional Groups cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Definitive Structure & Properties UV_Vis UV-Vis Spectroscopy (Chromophore ID) HPLC RP-HPLC (Purity & Impurity Profile) UV_Vis->HPLC Select λmax for detection FTIR FTIR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) FTIR->NMR Confirm functional groups LC_MS LC-MS (Mass Verification) HPLC->LC_MS Develop separation method LC_MS->NMR Confirm MW of isolated impurities X_Ray X-Ray Crystallography (Solid-State Structure) NMR->X_Ray Confirm solution structure Thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) X_Ray->Thermal Correlate with thermal events

Caption: Integrated workflow for MNPD characterization.

Spectroscopic Identity Confirmation

UV-Visible Spectroscopy

Expert Rationale: UV-Vis spectroscopy is a rapid and straightforward technique for confirming the presence of the key chromophores: the nitropyrimidine ring system. Nitroaromatic compounds are known to exhibit strong absorbance in the UV region. This analysis also provides the maximum absorbance wavelength (λmax), which is critical for setting up the HPLC detector for optimal sensitivity.

Protocol: UV-Vis Spectrum Acquisition

  • Solvent Selection: Use a UV-transparent solvent in which MNPD is soluble. Methanol or acetonitrile are excellent first choices.

  • Sample Preparation: Prepare a stock solution of MNPD at approximately 1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.5 and 1.5 AU (typically in the 5-10 µg/mL range).

  • Instrument Setup:

    • Spectrometer: Use a dual-beam UV-Vis spectrophotometer.

    • Scan Range: 190-400 nm.

    • Blank: Use the same solvent used for sample preparation.

  • Data Acquisition: Acquire the spectrum of the diluted sample. The λmax is expected to be in the 220-300 nm range, characteristic of nitrated aromatic/heterocyclic systems.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR provides an unmistakable fingerprint of the molecule's functional groups. For MNPD, we are looking for definitive evidence of O-H (hydroxyl), N-H (from tautomers), C=O (from keto tautomers), C=N (pyrimidine ring), and N-O (nitro group) vibrations. The broadness of the O-H stretch can also indicate the extent of hydrogen bonding in the solid state.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Mix ~1 mg of finely ground MNPD with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

  • Instrument Setup:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16-32 scans to improve signal-to-noise ratio.

  • Data Acquisition: Collect a background spectrum of the empty sample chamber. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

Expected Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3500-3200O-H / N-H stretchBroad, strongIndicates hydrogen-bonded hydroxyl and/or amine groups from tautomers.
~1700C=O stretchStrongPresence confirms the existence of the keto tautomeric form.
1640-1580C=N / C=C stretchMedium to strongAromatic and heterocyclic ring vibrations.
1550-1500 & 1360-1300N-O stretch (asymmetric & symmetric)StrongCharacteristic and definitive peaks for the nitro group.

Chromatographic Purity and Mass Verification

High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the cornerstone of purity assessment. A reverse-phase method is ideal for MNPD, as it effectively separates the polar parent compound from potentially less polar synthetic intermediates or by-products. The development of a robust, stability-indicating method is crucial for quality control in drug development. Using a mobile phase with a low pH (e.g., buffered or with formic acid) is necessary to suppress the ionization of the acidic diol groups, ensuring sharp, symmetrical peaks.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in Mobile Phase A/B mix (e.g., 1 mg/mL) filter Filter through 0.22 µm syringe filter prep->filter inject Inject 5-10 µL filter->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peaks detect->integrate quantify Calculate % Purity (Area Percent) integrate->quantify

Caption: Standard HPLC workflow for purity analysis.

Protocol: Reverse-Phase HPLC for Purity Determination

  • Instrumentation and Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/Vis or DAD at λmax determined previously.

    • Injection Volume: 10 µL.

  • Gradient Elution: A gradient is recommended to ensure elution of both polar and potential non-polar impurities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the MNPD sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of MNPD using the area percent method. Impurities are reported as a percentage of the total peak area.

HPLC ParameterRecommended SettingRationale
Column C18 (e.g., Waters Symmetry, Agilent Zorbax)Standard for reverse-phase; good retention for moderately polar compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile provides good elution strength. Formic acid ensures sharp peaks and is MS-compatible.
Detection UV at λmax (~230-280 nm)Provides maximum sensitivity for the nitropyrimidine chromophore.
Temperature 30 °CEnsures reproducible retention times and efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expert Rationale: Coupling the developed HPLC method to a mass spectrometer provides unequivocal mass confirmation of the main peak and allows for the tentative identification of impurities based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is the preferred technique for polar molecules like MNPD. Given the acidic nature of the diol, negative ion mode (ESI-) is expected to be highly sensitive, detecting the deprotonated molecule [M-H]⁻.

Protocol: LC-MS Analysis

  • LC Method: Use the identical HPLC method developed above, as formic acid is an ideal modifier for MS.

  • MS Instrument Parameters (example for ESI):

    • Ionization Mode: ESI Negative and Positive (scan both to get a full picture).

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N₂) Flow: 10-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected masses.

    • In negative mode, look for the [M-H]⁻ ion at m/z 170.1.

    • In positive mode, look for the [M+H]⁺ ion at m/z 172.1.

    • Analyze the mass spectra of any impurity peaks to propose their structures (e.g., loss of nitro group, unreacted starting material). Common fragmentation of nitro compounds involves the loss of NO (30 Da) and NO₂ (46 Da).

Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful technique for determining the precise chemical structure and connectivity of a molecule in solution. For MNPD, ¹H NMR will identify the methyl protons and any exchangeable protons (OH/NH), while ¹³C NMR will identify each unique carbon atom in the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it can solubilize the polar compound and slow down the exchange of the acidic OH/NH protons, allowing for their observation.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of MNPD in ~0.7 mL of DMSO-d₆.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals: A singlet for the methyl group (CH₃) around δ 2.0-2.5 ppm and a broad singlet for the two exchangeable protons (OH/NH) at a downfield chemical shift (δ > 10 ppm), which will disappear upon adding a drop of D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected signals: Five distinct carbon signals corresponding to the methyl carbon, the C-NO₂ carbon, and the three other pyrimidine ring carbons.

  • Advanced Experiments (Optional): If assignments are ambiguous, 2D NMR experiments like HSQC (to correlate protons to the carbons they are attached to) and HMBC (to see long-range H-C correlations) can be performed.

Single-Crystal X-ray Diffraction

Expert Rationale: While NMR confirms the structure in solution, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which governs the crystal packing. This technique is the ultimate arbiter of structure and can definitively resolve any questions of tautomerism in the solid state.

Protocol Outline: X-ray Crystallography

  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of MNPD in a suitable solvent system (e.g., ethanol/water, DMF/water) is a common method. The goal is to obtain single, defect-free crystals of sufficient size (>0.1 mm).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding an atomic model of the molecule.

Laboratory Preparation of 2-Methyl-5-nitropyrimidine-4,6-diol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the nitro group at the C5 position of the pyrimidine ring significantly influences its chemical reactivity, making it a versatile precursor for further functionalization. The diol functionality also offers multiple reaction sites for derivatization. This application note details a reliable two-step synthesis commencing with the preparation of the precursor, 2-methylpyrimidine-4,6-diol, followed by a controlled nitration to yield the target compound.

The synthetic strategy hinges on the careful control of reaction conditions, particularly during the nitration step, to selectively achieve mono-nitration and minimize the formation of di-nitrated byproducts. This protocol has been developed to be robust and reproducible for laboratory-scale synthesis.

Synthesis Overview

The synthesis of this compound is accomplished in two main stages:

  • Synthesis of 2-Methylpyrimidine-4,6-diol: This precursor is prepared via a condensation reaction between acetamidine hydrochloride and diethyl malonate in the presence of a strong base, typically sodium methoxide.

  • Nitration of 2-Methylpyrimidine-4,6-diol: The precursor is then subjected to a controlled nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyrimidine ring.

Part 1: Synthesis of 2-Methylpyrimidine-4,6-diol

This initial step involves the construction of the pyrimidine ring system. The reaction is a classic condensation that is widely used for the synthesis of pyrimidine derivatives.

Experimental Protocol

Materials:

  • Acetamidine hydrochloride

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

  • Water (deionized)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetamidine hydrochloride and diethyl malonate.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid and wash it with cold methanol.

  • Dissolve the collected solid in water and acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitate of 2-methylpyrimidine-4,6-diol is then collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices

The use of a strong base like sodium methoxide is essential to deprotonate the active methylene group of diethyl malonate, which then acts as a nucleophile, attacking the carbon of the acetamidine. The subsequent cyclization and aromatization lead to the formation of the pyrimidine ring. Refluxing in methanol provides the necessary thermal energy to drive the reaction to completion. Acidification of the aqueous solution of the sodium salt of the product is required to protonate the hydroxyl groups and precipitate the final product.

Part 2: Synthesis of this compound

This step is the critical nitration of the prepared 2-methylpyrimidine-4,6-diol. The key to success is the careful control of the reaction temperature and the rate of addition of the nitrating agent to prevent over-nitration.

Experimental Protocol

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Crushed ice

  • Water (deionized)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 2-methylpyrimidine-4,6-diol to concentrated sulfuric acid while cooling the flask in an ice-salt bath. Stir until the solid is completely dissolved.

  • Maintain the temperature of the solution between 0 and 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-methylpyrimidine-4,6-diol in sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid, this compound, is collected by filtration.

  • Wash the product thoroughly with cold water until the washings are neutral to litmus paper.

  • The product can be further purified by recrystallization.

Causality Behind Experimental Choices

The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which is the active electrophile in this aromatic nitration reaction. The pyrimidine ring, although heterocyclic, has aromatic character and can undergo electrophilic substitution. The reaction is performed at a low temperature to control the exothermicity of the nitration and to enhance the selectivity for mono-nitration. The electron-donating effect of the hydroxyl groups and the methyl group directs the nitration to the C5 position. Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is sparingly soluble in water.

Data Presentation

ParameterValue
Starting Material (Step 1) Acetamidine hydrochloride, Diethyl malonate
Product (Step 1) 2-Methylpyrimidine-4,6-diol
Typical Yield (Step 1) 85-95%
Starting Material (Step 2) 2-Methylpyrimidine-4,6-diol
Product (Step 2) This compound
Typical Yield (Step 2) 70-80%
Molecular Formula C₅H₅N₃O₄[1]
Molecular Weight 171.11 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 270-280 °C[2]

Purification and Characterization

Recrystallization:

The crude this compound can be purified by recrystallization from a suitable solvent system. A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The purified crystals can be collected by filtration, washed with a cold ethanol-water mixture, and dried.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Spectroscopic data for this compound can be found in commercial supplier databases.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), hydroxyl groups, and the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol cluster_step2 Step 2: Nitration A Acetamidine HCl + Diethyl Malonate C Reflux A->C B Sodium Methoxide in Methanol B->C D Acidification (HCl) C->D E 2-Methylpyrimidine-4,6-diol D->E F 2-Methylpyrimidine-4,6-diol E->F Precursor G HNO₃ / H₂SO₄ (0-5 °C) F->G H Reaction Quench (Ice) G->H I This compound H->I

Caption: Synthetic workflow for the laboratory preparation of this compound.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle them with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and has the potential to become uncontrollable if the temperature is not carefully monitored and controlled. Always add the nitrating agent slowly and maintain the recommended temperature range.

  • Sodium methoxide is a strong base and is corrosive. Handle it with care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information is structured to offer immediate, actionable insights in a clear question-and-answer format, ensuring scientific integrity and operational success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is the direct nitration of its precursor, 2-methylpyrimidine-4,6-diol (MPD), also known as 2-methylpyrimidine-4,6-dione.[1] This reaction is typically carried out using a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: What are the critical safety precautions for this synthesis?

This synthesis demands rigorous safety protocols due to two primary factors: the use of strong, corrosive acids and the highly exothermic nature of the nitration reaction.

  • Exothermic Reaction: The nitration of MPD generates a significant amount of heat.[3] The rate of heat generation increases exponentially with temperature, creating a risk of a thermal runaway if not properly controlled.[1][3]

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.

  • Control Measures:

    • Always conduct the reaction in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.

    • Use an ice bath or a cryostat for efficient cooling and temperature control throughout the reaction.

    • Add the nitric acid slowly (dropwise) to the solution of MPD in sulfuric acid to manage the rate of heat generation.[3][4]

    • Ensure the reaction vessel is equipped with efficient stirring to promote even heat distribution.

Q3: What is a typical expected yield for this reaction?

Yields can be highly variable and depend on the precise control of reaction parameters. While specific yields for this compound are not always reported, related processes for the synthesis of downstream products like FOX-7 (1,1-diamino-2,2-dinitroethene) from MPD report maximum yields around 85% under optimized conditions.[1] An alternative synthesis for a related compound, 4,6-Dihydro-2-methyl-5-nitropyrimidine, using a different mixed acid system reported yields of 88.3%.[5] Achieving high yields is directly correlated with minimizing side reactions through strict temperature and stoichiometric control.

Q4: How can I assess the quality of the starting material, 2-methylpyrimidine-4,6-diol (MPD)?

The purity of the starting material is crucial for a successful reaction. Impurities can lead to side reactions and lower yields. You can characterize the synthesized MPD using several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination to confirm its identity and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem 1: Very low or no yield of the desired product.

  • Q: My reaction worked, but the final isolated yield was less than 20%. What could have gone wrong?

    • A: Probable Cause 1: Inadequate Temperature Control. If the temperature rises significantly above the optimal range (e.g., >10-15°C) during nitric acid addition, side reactions and degradation of the product can occur.[1][3] Ensure your cooling bath is maintained at a low temperature (e.g., -5 to 5°C) throughout the addition.

    • A: Probable Cause 2: Incorrect Reagent Stoichiometry. An insufficient amount of nitric acid will lead to an incomplete reaction. Conversely, a large excess can promote over-nitration. Carefully verify the concentrations of your acid stock solutions and use precise molar ratios.

    • A: Probable Cause 3: Inefficient Product Isolation. The standard workup involves quenching the reaction mixture in ice water to precipitate the product. If the product has some solubility, using an excessive volume of water or not cooling the quench solution sufficiently can lead to losses. Ensure the acidic solution is added to a vigorously stirred ice/water slurry.

Problem 2: The reaction mixture turned dark brown or black with excessive fuming.

  • Q: During the addition of nitric acid, my clear solution rapidly darkened and produced brown fumes. What happened?

    • A: Probable Cause: Runaway Reaction. This is a classic sign of a thermal runaway. The reaction temperature has risen uncontrollably, leading to decomposition of the nitric acid (producing brown NO₂ gas) and charring of the organic material. The primary cause is almost always adding the nitric acid too quickly or having an inadequate cooling system.[1][4]

    • Immediate Action: If it is safe to do so, cease the addition of nitric acid immediately and attempt to increase cooling. If the reaction appears uncontrollable, evacuate the area and follow your laboratory's emergency procedures.

    • Prevention: For future attempts, drastically reduce the addition rate of nitric acid. Consider diluting the nitric acid or using a syringe pump for better control. A method described in a patent involves using a halogenated organic solvent to help dissipate heat and control the reaction temperature more effectively.[4]

Problem 3: TLC/LC-MS analysis shows multiple product spots, indicating significant byproduct formation.

  • Q: My final product is very impure. What are the likely side products and how can I avoid them?

    • A: Probable Cause 1: Over-Nitration. The initial product, this compound, is itself susceptible to further nitration under the reaction conditions. This can lead to the formation of 5,5-dinitro derivatives.[2][6] To mitigate this, maintain a low reaction temperature and avoid using a large excess of the nitrating agent. The optimum temperature for a related nitration was found to be 15 °C, suggesting that higher temperatures drive further reaction.[1]

    • A: Probable Cause 2: Nitration of the Methyl Group. In some cases, nitration can occur on the α-carbon of the side chain, leading to dinitromethylene or trinitromethyl byproducts.[1][2] This is also favored by more aggressive reaction conditions (higher temperatures, higher acid concentrations). Sticking to a well-controlled, low-temperature protocol is the best preventative measure.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and resolving common issues during the synthesis.

G Start Experiment Start Problem Identify Issue Start->Problem LowYield Low / No Yield Problem->LowYield Yield Issue Runaway Runaway Reaction (Dark Color, Fumes) Problem->Runaway Safety Issue Byproducts Multiple Byproducts (TLC/LC-MS) Problem->Byproducts Purity Issue Cause_Temp Cause: Inadequate Temp Control? LowYield->Cause_Temp Cause_Stoich Cause: Incorrect Stoichiometry? LowYield->Cause_Stoich Cause_Isolation Cause: Inefficient Isolation? LowYield->Cause_Isolation Cause_Addition Cause: Reagent Addition Too Fast? Runaway->Cause_Addition Cause_Cooling Cause: Insufficient Cooling? Runaway->Cause_Cooling Cause_OverNitration Cause: Over-Nitration? Byproducts->Cause_OverNitration Cause_SideChain Cause: Side-Chain Nitration? Byproducts->Cause_SideChain Solution_Temp Solution: Maintain -5 to 5°C During Addition Cause_Temp->Solution_Temp Solution_Stoich Solution: Verify Reagent Molarity & Molar Ratios Cause_Stoich->Solution_Stoich Solution_Isolation Solution: Quench in Ice Slurry, Minimize Water Volume Cause_Isolation->Solution_Isolation Solution_Addition Solution: Add Dropwise or Use Syringe Pump Cause_Addition->Solution_Addition Solution_Safety Action: Cease Addition, Cool Immediately, Follow Safety Protocol Cause_Addition->Solution_Safety Cause_Cooling->Solution_Safety Solution_Conditions Solution: Lower Reaction Temp, Avoid Excess HNO₃ Cause_OverNitration->Solution_Conditions Cause_SideChain->Solution_Conditions

Caption: Troubleshooting workflow for this compound synthesis.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from published literature.[3][4] Researchers should adapt it to their specific laboratory conditions and scale.

1. Reagent Preparation and Setup:

  • Prepare a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.
  • Prepare an ice-salt or dry ice-acetone bath for cooling.
  • In the flask, dissolve 2-methylpyrimidine-4,6-diol (MPD) (1.0 eq) in concentrated sulfuric acid (95-98%) (approx. 7-10 volumes, e.g., 7-10 mL per gram of MPD). Stir until fully dissolved.

2. Nitration Reaction:

  • Cool the solution of MPD in sulfuric acid to between -5 °C and 0 °C using the cooling bath.[3]
  • Charge the dropping funnel with concentrated nitric acid (99%) (approx. 1.5-2.0 eq).
  • Add the nitric acid dropwise to the cooled, stirred solution. CRITICAL: Monitor the temperature closely and maintain it below 5 °C throughout the addition. The addition rate should be adjusted to prevent any significant temperature increase.
  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

3. Product Isolation and Workup:

  • Prepare a beaker with a large amount of crushed ice and water (approx. 10-20 times the volume of the reaction mixture).
  • Slowly and carefully pour the reaction mixture onto the stirred ice-water slurry. A precipitate should form.
  • Continue stirring the slurry for 30 minutes to ensure complete precipitation.
  • Collect the solid product by vacuum filtration.
  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

4. Purification:

  • Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
  • If necessary, recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to achieve higher purity.

Key Parameter Summary

ParameterRecommended ValueRationale & Reference
MPD Dissolution Temp. -5 °C to 20 °CInitial cooling prepares the system for the exothermic nitration.[3][4]
Nitric Acid Addition Temp. -5 °C to 5 °CCritical for controlling exothermicity and preventing side reactions.[3]
Post-Addition Reaction Temp. 0 °C to 15 °CAllowing a slight temperature rise can drive the reaction to completion, but higher temperatures risk byproducts.[1]
Reagent Ratio (MPD:HNO₃) 1 : 1.5 - 2.0 (molar)A slight excess of nitric acid ensures complete reaction, but a large excess promotes over-nitration.
Acid Medium Conc. H₂SO₄Acts as a catalyst and solvent, promoting the formation of the nitronium ion.[1]

Reaction Scheme

The following diagram illustrates the core chemical transformation.

Caption: Synthesis of this compound via nitration.

References

Technical Support Center: Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during this synthesis, along with robust troubleshooting protocols and frequently asked questions to ensure the integrity and success of your experimental work.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-Methylpyrimidine-4,6-dione (MPD) using a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). While the reaction appears straightforward, the pyrimidine ring system's reactivity and the presence of an activating methyl group create a landscape where side reactions can readily occur.

The primary challenge in this synthesis is controlling the extent of nitration. The desired mono-nitrated product is itself an intermediate in the synthesis of other compounds, such as the energetic material FOX-7, which involves further nitration.[1][2] Consequently, the most significant side reaction is over-nitration , leading to the formation of polynitrated pyrimidine species. These byproducts can complicate purification, reduce yield, and introduce safety hazards due to their potentially explosive nature.[2][3]

This guide will focus on understanding, identifying, and mitigating these side reactions to help you achieve a high yield of pure this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired Product with Significant Byproduct Formation Detected by TLC/LC-MS.

Question: My reaction is yielding a complex mixture, and the spot/peak corresponding to the desired mono-nitro product is weak. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of over-nitration, where your target compound, this compound (MNMPD), has been further nitrated to form dinitro and potentially trinitro species. The primary byproduct is often 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione (TNMPD).[2][4]

Causality: The nitronium ion (NO₂⁺) generated in the mixed acid is a powerful electrophile. Once the first nitro group is introduced, it deactivates the ring, but under harsh conditions (high temperature, high concentration of nitrating agent, or extended reaction time), a second and even third nitration can occur at the C5 position and the methyl group.[5]

Troubleshooting Protocol:

  • Temperature Control is Critical: The nitration of MPD is highly exothermic.[2] Runaway temperatures are the most common cause of over-nitration.

    • Action: Maintain a strict internal reaction temperature, ideally between -5°C and 10°C.[2] Use a cryostat or an ice/salt bath for cooling. Ensure efficient stirring to dissipate heat uniformly.

  • Slow and Controlled Reagent Addition: The rate of addition of your nitrating agent directly impacts the localized concentration of the nitronium ion.

    • Action: Prepare your nitrating mixture (mixed acid) separately and cool it to the reaction temperature before addition. Add the mixed acid to your solution of 2-Methylpyrimidine-4,6-dione in sulfuric acid dropwise using an addition funnel over a prolonged period (e.g., 1-2 hours).[6]

  • Stoichiometry of the Nitrating Agent: Using a large excess of nitric acid will drive the reaction towards polynitration.

    • Action: Use a minimal excess of nitric acid. Start with a stoichiometry of 1.05 to 1.2 equivalents relative to the starting pyrimidine and optimize from there.[6]

  • Monitor Reaction Progress: Allowing the reaction to proceed for too long can lead to the conversion of your desired product into byproducts.

    • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the consumption of the starting material is complete and the formation of the mono-nitro product appears to be at its maximum.

Logical Workflow for Mitigating Over-Nitration

Caption: Workflow for troubleshooting low yields due to over-nitration.

Problem 2: Product Precipitates Upon Quenching, but Purity is Low After Filtration.

Question: I get a good amount of solid when I quench the reaction in ice water, but NMR/LC-MS analysis shows it's a mixture of the desired product and other components. How can I improve the purity?

Answer:

This is a common scenario where the over-nitrated byproducts, being structurally similar to your target compound, co-precipitate during the work-up. The key to obtaining a pure product lies in an effective purification strategy, typically recrystallization.[7][8]

Troubleshooting Protocol:

  • Solvent Selection for Recrystallization: The ideal solvent will dissolve your crude product at an elevated temperature but will have poor solubility for the desired this compound at low temperatures, while the impurities remain in solution.[7]

    • Action: Conduct a solvent screen. Common solvents to evaluate for pyrimidine derivatives include water, ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or acetone/water.[9] Given the polar nature of the diol and nitro groups, polar protic solvents are a good starting point.

  • Recrystallization Procedure:

    • Step 1: Dissolution: In a suitable flask, add the minimum amount of hot solvent to your crude solid to just achieve complete dissolution.

    • Step 2: Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Step 3: Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

    • Step 4: Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Step 5: Drying: Dry the crystals under vacuum.

  • Consider Hydrolysis of Byproducts: Some polynitrated pyrimidines can be susceptible to hydrolysis, which can sometimes be used as a purification advantage by converting a difficult-to-separate impurity into a more soluble species.[11]

    • Action: During the aqueous work-up, ensure thorough washing of the crude precipitate with water. This may help remove any water-soluble hydrolysis products of the dinitro impurities.

Parameter Recommendation for High Purity Rationale
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.Promotes the formation of well-ordered crystals, excluding impurities.[10]
Solvent Volume Use the minimum amount of hot solvent required for complete dissolution.Ensures the solution is supersaturated upon cooling, maximizing the yield of the recrystallized product.
Washing Wash the filtered crystals with a small amount of cold solvent.Removes adhering impurities from the crystal surface without significantly dissolving the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic features I should look for to confirm the identity of this compound?

A1: While obtaining a clean reference spectrum can be challenging, here are the expected features based on the structure. You should always confirm with your own analytical data.[12][13]

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the methyl group (CH ₃) protons, likely in the range of 2.0-2.5 ppm.

    • Broad signals for the hydroxyl/amide protons (-OH /-NH ), which are exchangeable with D₂O. The exact chemical shift can be highly variable.

  • ¹³C NMR (in DMSO-d₆):

    • A peak for the methyl carbon (C H₃) around 15-25 ppm.

    • Signals for the pyrimidine ring carbons. The carbon bearing the nitro group (C5) will be significantly affected. Expect aromatic/olefinic carbons in the range of 100-165 ppm.

  • IR Spectroscopy (KBr pellet):

    • Strong N-H and O-H stretching bands in the region of 3000-3500 cm⁻¹.

    • C=O stretching bands around 1650-1750 cm⁻¹.

    • Asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Q2: How can I differentiate the desired product from the over-nitrated byproduct (TNMPD) using analytical methods?

A2: The primary difference will be the presence of additional nitro groups and changes to the methyl group.

  • Mass Spectrometry (MS): This is the most definitive method. There will be a clear difference in the molecular weight.

    • This compound (MNMPD): C₅H₅N₃O₄, MW = 171.11 g/mol

    • 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione (TNMPD): C₅H₂N₆O₈, MW = 290.11 g/mol

  • ¹H NMR: The spectrum for TNMPD would be significantly different. The characteristic methyl singlet of the starting material and mono-nitro product would be absent, replaced by signals corresponding to the dinitromethylene group if they are visible and not broadened.

  • HPLC: The two compounds will have different retention times due to their different polarities. The polynitrated species are generally less polar. Developing an HPLC method is highly recommended for monitoring reaction progress and assessing final purity.

Q3: What are the critical safety precautions I must take during this synthesis?

A3: This reaction involves highly corrosive and oxidizing acids and can generate potentially explosive polynitrated compounds. Strict adherence to safety protocols is mandatory.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). A face shield is also highly recommended.[16]

  • Fume Hood: All operations, including reagent preparation, reaction setup, and quenching, must be performed in a certified chemical fume hood.[14]

  • Handling Mixed Acids: Always add the nitric acid to the sulfuric acid slowly and with cooling. Never the other way around. When quenching, always add the reaction mixture to the ice/water, never the other way around, to ensure efficient heat dissipation.[1]

  • Risk of Explosion: Polynitrated organic compounds are energetic materials and can be sensitive to shock, friction, and heat. While your target compound is not in this category, the over-nitrated byproducts are. Handle the crude product with care until its purity is confirmed.

  • Spill and Quench Procedures: Have a neutralization agent (e.g., sodium bicarbonate) and a spill kit readily available. Be prepared for a highly exothermic reaction upon quenching.

Reaction Pathway and Side Reaction Mechanism

Reaction_Pathway MPD 2-Methylpyrimidine-4,6-dione (MPD) MNMPD This compound (MNMPD) (Desired Product) MPD->MNMPD HNO3 / H2SO4 (Controlled Conditions) TNMPD 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione (TNMPD) (Over-nitration Product) MNMPD->TNMPD Excess HNO3 / H2SO4 (Harsh Conditions) Hydrolysis Hydrolysis Products (e.g., dinitromethane derivatives) TNMPD->Hydrolysis H2O (Work-up)

Caption: Synthesis pathway and major side reactions.

References

Overcoming solubility issues with 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-5-nitropyrimidine-4,6-diol

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is critical for experimental success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific solubility challenges presented by this molecule. Our goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Understanding the Molecule

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding a molecule's inherent properties is the first step in troubleshooting its solubility. This compound (CAS: 53925-27-2) possesses a unique combination of features that create a paradoxical solubility profile.[1][2][3]

At first glance, the calculated LogP of -0.3 suggests the molecule is hydrophilic.[1] However, empirical evidence often shows poor aqueous solubility. This discrepancy is explained by the molecule's high melting point of 270-280°C, which indicates very strong intermolecular forces in its solid crystal lattice state.[3][4] These forces, primarily strong hydrogen bonds between the diol groups and pi-stacking of the pyrimidine rings, require a significant amount of energy to overcome, making it difficult for solvent molecules to effectively solvate the individual molecules.

The presence of two acidic hydroxyl groups (diol) means the compound's charge state, and therefore its solubility, is highly dependent on pH.[5]

Table 1: Key Physicochemical Properties

Property Value Implication for Solubility
Molecular Formula C₅H₅N₃O₄[1][4] -
Molecular Weight 171.11 g/mol [1][4] -
Melting Point 270-280 °C[3][4] High crystal lattice energy; suggests poor solubility in most solvents.
XLogP3 -0.3[1] Indicates the molecule is inherently hydrophilic, but this is overcome by crystal energy.
Hydrogen Bond Donors 2[6] Can donate hydrogen bonds to polar protic solvents.
Hydrogen Bond Acceptors 6[6] Can accept hydrogen bonds from protic solvents.

| Structure | Pyrimidine diol | Contains acidic protons; solubility is expected to be highly pH-dependent. |

Section 2: Initial Troubleshooting and Solvent Selection

Q2: What are the recommended starting solvents for preparing a stock solution?

Given the strong intermolecular forces, polar aprotic solvents are the recommended starting point for creating a concentrated stock solution.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and can effectively disrupt the crystal lattice of the compound.

  • Secondary Recommendation: Polar protic solvents like methanol or ethanol can be used, but may require more energy input (e.g., heat) to achieve high concentrations.[7]

It is standard practice in drug discovery to first prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be diluted into aqueous buffers for final assays.[8]

Q3: My compound is not dissolving even in DMSO. What is the standard escalation procedure?

If the compound does not readily dissolve at room temperature, follow this validated workflow. The goal is to introduce energy to overcome the crystal lattice energy barrier.

G start Start with solid compound and chosen solvent (e.g., DMSO) vortex 1. Vortex Vigorously (2-5 minutes) start->vortex check1 Is it fully dissolved? vortex->check1 heat 2. Gentle Warming (37-50°C for 10-15 min) Use a water bath. check1->heat No end Solution Prepared check1->end Yes check2 Is it fully dissolved? heat->check2 sonicate 3. Bath Sonication (15-30 minutes) check2->sonicate No check2->end Yes check3 Is it fully dissolved? sonicate->check3 advanced Proceed to Advanced Techniques (e.g., pH) check3->advanced No check3->end Yes

Caption: Standard workflow for dissolving a difficult compound.

  • Causality: Vortexing provides mechanical energy. Gentle warming increases the kinetic energy of the solvent molecules and the solubility of the compound.[5] Sonication uses high-frequency sound waves to create micro-cavitations, which provide intense localized energy to break apart solid agglomerates.

Section 3: Advanced Solubility Enhancement

Q4: How can I use pH to dissolve this compound directly in an aqueous buffer?

This is the most effective method for preparing aqueous solutions of this compound. The two hydroxyl groups on the pyrimidine ring are acidic. By raising the pH of the solution with a base, you can deprotonate these groups to form a highly polar, charged phenolate/enolate-like anion. This salt form is significantly more soluble in water than the neutral form.

Caption: pH-dependent equilibrium of this compound.

See Protocol 2 for a detailed step-by-step guide. The key is to add a base (e.g., 0.1 M NaOH) dropwise to a suspension of the compound in your desired buffer until it fully dissolves. Always perform a final pH check and adjustment.

Q5: Can co-solvents improve solubility in aqueous buffers if I cannot alter the pH?

Yes. If your experimental conditions require a fixed pH where the compound is poorly soluble, using a co-solvent is a viable strategy.[9][10] A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, increases the solubility of non-polar or poorly soluble compounds by reducing the overall polarity of the solvent system.

Protocol:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Serially dilute this stock into your final aqueous buffer.

  • Crucially, ensure the final concentration of the co-solvent is low (typically <1%, and almost always <5%) to avoid artifacts, especially in cell-based assays.

Table 2: Common Co-solvents and Typical Final Concentrations

Co-solvent Typical Final Conc. (v/v) Notes
DMSO 0.1% - 0.5% Most common; can have biological effects at >0.5%.
Ethanol 0.5% - 1.0% Can cause protein precipitation at higher concentrations.

| PEG 400 | 1.0% - 5.0% | Generally well-tolerated but increases solution viscosity. |

Section 4: FAQs

  • Q: After dissolving the compound at high pH, it crashed out when I neutralized it for my experiment. What happened?

    • A: You created a supersaturated solution. The compound has a much higher kinetic solubility at the high pH. When you neutralized it, you shifted the equilibrium back to the poorly soluble neutral form, but it remained dissolved temporarily. Over time, it will precipitate out to reach its lower, true thermodynamic solubility.[8] To avoid this, either conduct the experiment quickly or determine the highest concentration that remains stable at the final neutral pH over your experimental timeframe.

  • Q: I heated my solution to get the compound to dissolve. Will it stay dissolved when it cools?

    • A: Not necessarily. Similar to the pH issue above, cooling a solution that was saturated at a higher temperature can also create a supersaturated state. The compound may remain in solution for a period but can precipitate upon standing, agitation, or introduction of a nucleation site (like a dust particle). Always check for precipitation before use.

  • Q: What is the maximum concentration of this compound I can expect to achieve in a physiological buffer (pH 7.4)?

    • A: This requires experimental determination of the thermodynamic solubility. Without specific data, it is difficult to predict. However, given its properties, the unaided solubility at pH 7.4 is expected to be low. Using a small amount of co-solvent (e.g., 0.5% DMSO) or slight pH elevation (e.g., to pH 8.0-8.5, if the experiment allows) is the most practical approach to increasing the working concentration.

Section 5: Detailed Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Preparation: Weigh out 1.71 mg of this compound (MW: 171.11 g/mol ).

  • Solvent Addition: Add the solid to a clean glass vial. Add 500 µL of high-purity DMSO.

  • Dissolution: Cap the vial securely. Vortex for 2-3 minutes.

  • Troubleshooting: If the solid is not fully dissolved, place the vial in a 37°C water bath for 10 minutes, vortexing occasionally. If issues persist, sonicate for 15 minutes.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Mediated Dissolution in Aqueous Buffer (e.g., PBS)
  • Preparation: Weigh out the desired amount of solid compound and place it in a suitable container.

  • Suspension: Add the target volume of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The compound will likely not dissolve and will form a suspension. Stir gently with a magnetic stir bar.

  • Titration: While monitoring the pH with a calibrated meter, add a low-molarity basic solution (e.g., 0.1 M NaOH) drop-by-drop to the suspension.

  • Observation: Continue adding the base slowly and allow the solution to stir. The solid should begin to dissolve as the pH increases. The target pH will depend on the compound's pKa, but typically dissolving will occur between pH 9-11.

  • Completion: Stop adding base once all the solid has visually dissolved. Note the final pH.

  • Final Adjustment: If your experiment requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be aware of the risk of precipitation (see FAQ). It is often better to determine the lowest pH at which your desired concentration remains soluble and use that for the experiment, if possible.

References

Technical Support Center: Optimizing Nitration of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a nitro group onto the pyrimidine scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

Introduction: The Challenge of Pyrimdine Nitration

The pyrimidine ring is a cornerstone of many biologically active molecules, including nucleic acids and various pharmaceuticals.[1] However, its inherent electron-deficient nature, a result of the two electronegative nitrogen atoms, makes it notoriously resistant to classical electrophilic aromatic substitution (SEAr) reactions like nitration.[2][3] This low reactivity often necessitates harsh reaction conditions, which can lead to a host of problems including low yields, poor regioselectivity, and product decomposition. This guide will walk you through these challenges, providing both the "how" and the "why" to empower your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered when planning the nitration of pyrimidine derivatives.

Q1: Why is the nitration of pyrimidine so difficult compared to benzene?

The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring. This deactivation makes the ring much less nucleophilic and therefore less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[2][3] Under the strongly acidic conditions typical for nitration, one or both of the ring nitrogens can become protonated, further increasing the electron deficiency and making the ring even less reactive.[3][4]

Q2: At which position does nitration on an unsubstituted pyrimidine ring occur?

Electrophilic substitution on the pyrimidine ring, when it does occur, is most favorable at the C-5 position.[2] The C-2, C-4, and C-6 positions are significantly more electron-deficient due to their proximity to the ring nitrogens. The C-5 position is comparatively less deactivated, making it the primary site for electrophilic attack.[2]

Q3: How do substituents on the pyrimidine ring affect nitration?

Substituents play a crucial role in modulating the reactivity and directing the regioselectivity of nitration.

  • Activating Groups: Electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups increase the electron density of the ring, making it more susceptible to electrophilic attack. These groups strongly direct the incoming nitro group, typically to the ortho and para positions. For instance, the presence of activating groups can make nitration possible under milder conditions.[3]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like halogens (-Cl, -Br) or nitro (-NO₂) groups further decrease the ring's reactivity, making nitration even more challenging.

Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem 1: Low to No Conversion of Starting Material

Q: I've set up my nitration reaction with a standard mixed acid (HNO₃/H₂SO₄) protocol, but I'm only recovering my starting material. What's going wrong?

This is the most common issue and usually points to insufficient reactivity. The energy barrier for the electrophilic attack is not being overcome.

Potential Causes & Solutions:

  • Insufficiently Harsh Conditions: Your pyrimidine derivative may be too deactivated for the conditions used.

    • Increase Temperature: Cautiously increase the reaction temperature. Be aware that this can also increase the rate of side reactions and decomposition. Monitor the reaction closely by TLC or LC-MS.

    • Use Stronger Nitrating Agents: Consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the active nitronium ion.[4]

  • Protonation of the Ring: In highly acidic media, the pyrimidine ring is protonated, which severely deactivates it.

    • Alternative Nitrating Systems: For sensitive substrates, explore milder, non-acidic nitrating agents. Reagents like nitronium tetrafluoroborate (NO₂BF₄) or dinitrogen pentoxide (N₂O₅) can sometimes be effective.[5]

Problem 2: Poor Regioselectivity or Multiple Products

Q: My reaction is working, but I'm getting a mixture of nitrated isomers. How can I improve the regioselectivity?

Poor regioselectivity arises when multiple positions on the pyrimidine ring have comparable reactivity towards nitration.

Potential Causes & Solutions:

  • Influence of Substituents: The directing effects of your existing substituents may not be strong enough to favor one position exclusively.

    • Protecting Groups: Consider using protecting groups to temporarily block certain positions on the ring, directing the nitration to the desired location.

    • Substituent Modification: If possible, modify existing substituents to enhance their directing effect. For example, converting an amino group to an amide can alter its directing properties.

  • Side-Chain Nitration: With alkyl-substituted pyrimidines, nitration can sometimes occur on the α-carbon of the alkyl group.[6][7]

    • Reaction Conditions: Modifying the reaction temperature and time can sometimes favor ring nitration over side-chain nitration.

Problem 3: Product Decomposition or Formation of Tars

Q: My reaction mixture is turning dark, and I'm isolating very little of my desired product, mostly intractable material. What is causing this decomposition?

Product decomposition is often a consequence of the harsh conditions required for nitration, especially with sensitive substrates.

Potential Causes & Solutions:

  • Excessively Harsh Conditions: The combination of high temperatures and strong acids can lead to oxidation or other degradation pathways.

    • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer period.

    • Controlled Addition: Add the nitrating agent slowly at a low temperature to manage the exotherm of the reaction.

  • Instability of the Product: The nitrated pyrimidine derivative itself may be unstable under the reaction conditions.

    • Quenching: As soon as the reaction is complete (monitored by TLC/LC-MS), quench the reaction by carefully pouring it onto ice. This will dilute the acid and lower the temperature, preventing further degradation.

  • Ring Opening: In some cases, particularly with activated systems, the pyrimidine ring can be susceptible to nucleophilic attack by water present in the nitric acid, leading to ring-opened byproducts, especially when using lower concentrations of nitric acid.[8][9]

Experimental Protocols & Data

Table 1: Common Nitrating Agents and Typical Conditions
Nitrating AgentTypical Substrate TypeSolvent(s)Temperature Range (°C)Key Considerations
Conc. HNO₃ / Conc. H₂SO₄Moderately activated to deactivated pyrimidinesSulfuric Acid0 to 100The "workhorse" for many nitrations. Ratio of acids is critical.
Fuming HNO₃ / Oleum (H₂SO₄ + SO₃)Highly deactivated pyrimidinesOleum25 to 160Extremely harsh conditions. Use with extreme caution and for resistant substrates.[4]
KNO₃ / H₂SO₄Activated pyrimidinesSulfuric Acid0 to 50A milder alternative to mixed acid.
Nitronium Tetrafluoroborate (NO₂BF₄)Acid-sensitive pyrimidinesAcetonitrile, Sulfolane0 to 25A pre-formed source of the nitronium ion, avoiding strongly acidic media.
Dinitrogen Pentoxide (N₂O₅)Substrates prone to oxidationDichloromethane-10 to 10A powerful but relatively neutral nitrating agent.[5]
Protocol 1: General Procedure for Nitration of an Activated Pyrimidine (e.g., 2-Pyrimidone)

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 10 mL) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the pyrimidine derivative (e.g., 10 mmol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not rise above 10 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping it cool. Add this mixture dropwise to the solution of the pyrimidine derivative, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C or let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating may be required.[3]

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: The product may precipitate out and can be collected by filtration. If the product is soluble, neutralize the acidic solution with a base (e.g., NaHCO₃, NaOH) and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in pyrimidine nitration.

TroubleshootingWorkflow start Start: Low Yield / No Reaction check_sm Is Starting Material Consumed? start->check_sm increase_severity Increase Reaction Severity: - Higher Temp - Stronger Acid (Oleum) - Fuming HNO₃ check_sm->increase_severity No complex_mixture Complex Mixture or Decomposition? check_sm->complex_mixture Yes end_ok Success: Optimized Protocol increase_severity->end_ok Success reduce_severity Reduce Reaction Severity: - Lower Temp - Slower Addition - Shorter Time complex_mixture->reduce_severity Yes purification Optimize Purification: - Recrystallization - Chromatography complex_mixture->purification No alternative_reagents Consider Alternative Reagents: - NO₂BF₄ - N₂O₅ reduce_severity->alternative_reagents Still Decomposing reduce_severity->end_ok Success purification->end_ok alternative_reagents->end_ok Success

Caption: A workflow for troubleshooting pyrimidine nitration.

Simplified Reaction Mechanism

This diagram illustrates the key step in the electrophilic aromatic substitution mechanism for the nitration of pyrimidine at the C-5 position.

References

Technical Support Center: Characterization of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methyl-5-nitropyrimidine-4,6-diol (CAS: 53925-27-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with the analysis and characterization of this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the fundamental physicochemical properties of this compound.

FAQ 1: What is the correct chemical structure and why are there multiple names for this compound?

Answer: The nomenclature for this compound can be confusing due to a critical chemical property: keto-enol tautomerism. The molecule exists in a dynamic equilibrium between several forms. While "this compound" describes the enol form, the keto and mixed keto-enol forms are often more stable. The IUPAC name, "4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one," reflects this complexity by naming one of the prominent keto-enol tautomers[1].

The equilibrium between these forms is highly dependent on the solvent, pH, and temperature, which is a central challenge in its characterization[2][3].

tautomers diol Diol Form (this compound) keto_enol Keto-Enol Form (4-hydroxy-2-methyl-5-nitro- 1H-pyrimidin-6-one) diol->keto_enol Equilibrium diketo Diketo Form (2-methyl-5-nitro- pyrimidine-4,6(1H,5H)-dione) keto_enol->diketo Equilibrium

Caption: Tautomeric equilibrium of this compound.

FAQ 2: What are the basic physicochemical properties I should know before starting my work?

Answer: Understanding the fundamental properties is key to designing experiments like dissolution, chromatography, and formulation. Below is a summary of computed and available data.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄PubChem[1]
Molecular Weight 171.11 g/mol PubChem[1]
XLogP3 (Lipophilicity) -0.3PubChem[1]
Hydrogen Bond Donors 2ChemScene[4]
Hydrogen Bond Acceptors 6ChemScene[4]
Purity (Typical) ≥97%ChemScene[4]
Storage Conditions Room temperature, keep sealed in dry, dark placeBLDpharm[5]

The negative XLogP3 value suggests a degree of hydrophilicity, which is an important consideration for selecting HPLC mobile phases or biological assay buffers.

FAQ 3: I'm having trouble dissolving the compound. What solvents are recommended?

Answer: Solubility is a common hurdle. Given its polar nature (multiple N and O atoms) and potential for hydrogen bonding, polar aprotic solvents are often the best starting point for achieving complete dissolution for analytical purposes.

Troubleshooting Solvent Selection:

  • Recommended Starting Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice, particularly for preparing stock solutions for NMR or biological assays.

  • For Chromatography: A mixture of methanol and acetonitrile (1:1) has been used successfully for UV-Vis analysis of pyrimidine derivatives and is a good starting point for HPLC method development[6].

  • Aqueous Solubility: The compound's structure suggests limited but present aqueous solubility. This can be influenced by pH. In acidic conditions, the pyrimidine nitrogens can be protonated, potentially increasing solubility. Conversely, in basic conditions, the hydroxyl groups can be deprotonated to form salts, which may also enhance solubility. Always verify the stability of the compound at different pH values before proceeding.

Part 2: Analytical Characterization & Troubleshooting

This section provides guides for common analytical techniques, focusing on potential pitfalls and how to interpret the data correctly.

FAQ 4: My ¹H NMR spectrum looks complex, with broad peaks or more signals than expected. What's happening?

Answer: This is the most frequently encountered issue and is almost always due to the tautomeric equilibrium discussed in FAQ 1. The exchange between tautomers can occur on a timescale similar to the NMR experiment, leading to peak broadening. Alternatively, if the exchange is slow, you may see distinct sets of peaks for each major tautomer present in the solution.

Workflow for Acquiring a Clean NMR Spectrum:

NMR_Workflow start Start: Complex ¹H NMR Spectrum step1 Step 1: Solvent Choice Use aprotic polar solvent like DMSO-d6 to minimize H/D exchange and stabilize one tautomer. start->step1 step2 Step 2: Temperature Variation Run Variable Temperature (VT) NMR. Cooling may slow exchange, sharpening peaks. Heating may coalesce peaks. step1->step2 step3 Step 3: 2D NMR Acquire COSY and HSQC/HMBC spectra to correlate protons and carbons, helping to assemble the spin systems of each tautomer. step2->step3 end_node Result: Unambiguous assignment of present tautomeric forms. step3->end_node

Caption: Logical workflow for troubleshooting complex NMR spectra.

Protocol: Acquiring a Definitive ¹H NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of high-purity DMSO-d₆. The use of DMSO helps to stabilize specific tautomers by acting as a strong hydrogen bond acceptor.

  • Initial Acquisition: Run a standard ¹H NMR spectrum at room temperature. Note any broad peaks, particularly those corresponding to the -OH and -NH protons.

  • Variable Temperature (VT) Analysis:

    • If peaks are broad, cool the sample down in increments (e.g., to 0°C, -20°C). This can slow the chemical exchange, resulting in sharper, distinct peaks for each tautomer.

    • If multiple peak sets are observed, warm the sample (e.g., to 50°C, 80°C). If the peaks begin to merge (coalesce), it confirms they are from species in dynamic equilibrium.

  • Interpretation: Analyze the chemical shifts. For related hydrazones, the proton on the carbon between the two nitrogen atoms (H-4) often shows distinct signals for different isomers or tautomers, providing a clear marker for analysis[7].

FAQ 5: How can I confirm the molecular weight and assess purity by Mass Spectrometry and HPLC?

Answer: LC-MS is the ideal technique for this, providing both purity information (from the chromatogram) and mass confirmation simultaneously.

Protocol: HPLC-MS Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid. The acid helps to produce sharp peak shapes by suppressing the ionization of free hydroxyl groups.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: Start with a shallow gradient to effectively resolve potential impurities.

    • Example Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Detection:

    • UV-Vis: Pyrimidine derivatives typically show strong absorbance in the 250-280 nm range[6]. Use a Diode Array Detector (DAD) to capture the full UV spectrum, which can help distinguish impurities from the main peak.

    • MS: Use an Electrospray Ionization (ESI) source. Given the acidic protons, negative ion mode ([M-H]⁻) is likely to give a strong signal. Also, check positive ion mode for the protonated molecule ([M+H]⁺). The expected m/z for the molecular ion is 171.11[8].

  • Purity Assessment: Integrate the peak area of the main component and any visible impurities in the UV chromatogram. The method should be validated for linearity and precision to ensure accuracy[6].

FAQ 6: Are there any stability concerns I should be aware of? The compound is a nitro-pyrimidine.

Answer: Yes. Nitro-containing heterocyclic compounds can have thermal stability issues. Characterizing this is crucial for safe handling, storage, and for understanding potential degradation pathways during an experiment (e.g., in a heated GC inlet).

  • Thermal Decomposition: Nitroaromatic compounds can decompose via complex mechanisms, including C-NO₂ bond cleavage or intramolecular rearrangements[9]. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

  • TGA Analysis: This will determine the onset temperature of decomposition and any weight loss events, providing an upper limit for thermal stability. Related energetic compounds based on nitropyrimidines show decomposition temperatures ranging from 171°C to over 300°C, indicating that stability can be highly structure-dependent[10][11][12].

  • Potential Impurities from Synthesis: The synthesis of such molecules often involves nitration and cyclization steps[13][14]. Be aware of potential process-related impurities such as:

    • Incompletely nitrated starting materials.

    • Isomers formed during nitration.

    • Byproducts from side reactions, which can be introduced by solvents or reagents[15]. A well-developed HPLC method (see FAQ 5) is your primary tool for detecting and monitoring these impurities.

References

Technical Support Center: Navigating the Stability of 2-Methyl-5-nitropyrimidine-4,6-diol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered when working with 2-Methyl-5-nitropyrimidine-4,6-diol in solution. Understanding and controlling the stability of this compound is paramount for obtaining reliable and reproducible experimental results.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds that are foundational to numerous biologically active molecules, including nucleic acids.[1] The presence of a nitro group, a methyl group, and two hydroxyl groups on the pyrimidine ring gives this molecule a unique electronic and chemical profile that dictates its stability. This guide is designed to provide you with the expertise and practical protocols to mitigate stability issues in your research.

Part 1: Frequently Asked questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors including the pH of the solvent, exposure to light, temperature, and the presence of oxidizing agents. The pyrimidine ring itself is π-deficient, making it susceptible to nucleophilic attack, a characteristic that can be exacerbated by the electron-withdrawing nitro group.[2]

Q2: What is the expected pH stability profile of this compound?

A2: Pyrimidine rings can be susceptible to hydrolysis under both acidic and basic conditions. For this compound, the presence of the diol functionality and the nitro group suggests that both extremes of pH could lead to degradation. It is crucial to experimentally determine the optimal pH range for your specific application.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a nitroaromatic moiety are often photosensitive.[3] Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate photochemical reactions, leading to degradation of the compound.[4]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to minimize exposure to air (oxygen).[5] For long-term storage, it is advisable to store the compound as a solid and prepare solutions fresh.

Q5: How does temperature affect the stability of this compound solutions?

A5: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation of this compound in solution. It is recommended to keep solutions cool and to minimize the time they are kept at room temperature or higher.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common stability problems.

Issue 1: Rapid degradation of the compound observed in aqueous buffer.
  • Possible Cause: pH-mediated hydrolysis. The pyrimidine ring is an electron-deficient system, and this is further amplified by the electron-withdrawing nitro group, making the ring susceptible to nucleophilic attack by water or hydroxide ions.[2] This can lead to ring-opening or other hydrolytic degradation pathways. The diol tautomer may also exhibit different stability at various pH values.

  • Troubleshooting Steps:

    • Conduct a pH stability study: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

    • Dissolve the compound in each buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) and protect them from light.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it using a stability-indicating analytical method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound.

    • Plot the percentage of the remaining compound against time for each pH to identify the pH range of maximum stability.

Caption: Decision workflow for investigating pH-dependent degradation.

Issue 2: Discoloration or precipitation of the solution upon exposure to light.
  • Possible Cause: Photodegradation. Nitroaromatic compounds are known to absorb light, which can lead to the formation of excited states that undergo various chemical reactions, including reduction of the nitro group, ring cleavage, or polymerization, which may result in discoloration or precipitation.[3]

  • Troubleshooting Steps:

    • Perform a photostability study: Prepare two sets of solutions of the compound in a transparent solvent.

    • Wrap one set of samples in aluminum foil to serve as a dark control.

    • Expose the unwrapped set to a controlled light source that mimics ambient and UV light conditions, as specified in ICH guideline Q1B.[6]

    • At various time points, analyze samples from both the exposed and dark control groups using a stability-indicating analytical method.

    • Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.

Photostability_Workflow start Suspected Photodegradation prep Prepare two sets of solutions start->prep expose Expose one set to light (ICH Q1B conditions) prep->expose dark Keep one set in the dark (Control) prep->dark analyze Analyze both sets at various time points using HPLC-UV expose->analyze dark->analyze compare Compare degradation profiles analyze->compare conclusion Determine if light protection is necessary compare->conclusion

Caption: Experimental workflow for assessing photostability.

Issue 3: Inconsistent results in assays, suggesting oxidative instability.
  • Possible Cause: Oxidative degradation. The pyrimidine ring, especially with electron-donating hydroxyl groups, can be susceptible to oxidation. Dissolved oxygen in the solvent or the presence of trace metal ions can catalyze oxidative degradation.

  • Troubleshooting Steps:

    • Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.

    • Work under an inert atmosphere: If the compound is highly sensitive, perform experimental manipulations in a glove box or under a blanket of inert gas.

    • Add antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution, ensuring it does not interfere with your assay.

    • Use chelating agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the buffer.

Part 3: Scientific Deep Dive: Potential Degradation Pathways

A mechanistic understanding of potential degradation pathways is crucial for proactive stability management.

Hydrolytic Degradation

The pyrimidine ring is susceptible to nucleophilic attack, which can be catalyzed by acid or base. In acidic conditions, protonation of the ring nitrogens can activate the ring towards attack by water. In basic conditions, hydroxide ions can directly attack the electron-deficient carbon atoms of the ring. The presence of the nitro group at the 5-position is expected to withdraw electron density, making the adjacent carbons (4 and 6) more electrophilic and thus more prone to nucleophilic attack. This could potentially lead to ring opening.

Hydrolysis_Pathway cluster_0 Potential Hydrolytic Degradation Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate H₂O / H⁺ or OH⁻ (Nucleophilic Attack) Products Degradation Products Intermediate->Products Further Reactions

Caption: A plausible hydrolytic degradation pathway.

Photolytic Degradation

Nitroaromatic compounds can undergo photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group upon exposure to UV light. Alternatively, the excited state of the molecule could lead to ring cleavage or the formation of reactive oxygen species that can then degrade other molecules.[3]

Oxidative Degradation

The diol tautomer of the molecule has electron-rich hydroxyl groups that could be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring cleavage. This process can be accelerated by the presence of metal ions or reactive oxygen species.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours, then dissolve in the solvent. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

  • Control Sample: Keep a sample of the stock solution at 4°C in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV, and compare the chromatograms to the control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.[9][10]

Objective: To develop a reverse-phase HPLC method that can resolve this compound from its degradation products generated during forced degradation studies.

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV detector at a wavelength of maximum absorbance (to be determined by UV scan) and a second wavelength to aid in peak purity assessment.

Method Development Steps:

  • Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution from 200-400 nm.

  • Inject the unstressed compound and optimize the mobile phase composition and gradient to obtain a sharp, symmetrical peak with a reasonable retention time.

  • Inject the samples from the forced degradation study.

  • Adjust the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Part 5: Data Presentation

A well-organized record of stability data is essential for any research project. The following table provides a template for documenting your findings.

ConditionTime (hours)Concentration of Parent Compound (µg/mL)% RemainingAppearance of Degradation Products (Peak Area)Observations (e.g., color change, precipitation)
Control (4°C, dark) 0100
24
0.1 M HCl, 60°C 0100
24
0.1 M NaOH, 60°C 0100
24
3% H₂O₂, RT 0100
24
Photolytic 0100
24

Part 6: References

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References

Technical Support Center: Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this two-step synthetic process. The guidance is structured to address challenges in the synthesis of the precursor, the critical nitration step, and final product purification.

Overview of Synthetic Pathway

The synthesis of this compound is typically achieved in two primary stages. First, a condensation reaction is performed to create the pyrimidine core, 2-Methylpyrimidine-4,6-diol. This intermediate is then subjected to electrophilic nitration to yield the final product. Careful control of reaction parameters in both stages is critical for achieving high yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration cluster_2 Stage 3: Purification A Diethyl Malonate + Acetamidine Hydrochloride B Base-Catalyzed Condensation (e.g., Sodium Methoxide in Methanol) A->B Reagents C 2-Methylpyrimidine-4,6-diol (Precursor) B->C Acidic Workup E Electrophilic Nitration (Strict Temperature Control) C->E Precursor D Mixed Acid (HNO3 / H2SO4) D->E Nitrating Agent F This compound (Crude Product) E->F Quenching G Recrystallization F->G H Purified Final Product G->H Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ Precursor 2-Methylpyrimidine-4,6-diol NO2+->Precursor HSO4- HSO₄⁻ Intermediate Sigma Complex (Resonance Stabilized) Precursor->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

How to increase the purity of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-5-nitropyrimidine-4,6-diol. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges encountered during the purification of this important chemical intermediate. This guide is structured to address your issues in a direct, question-and-answer format, blending established chemical principles with field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route, but typically originates from the nitration of 4,6-dihydroxy-2-methylpyrimidine.[1] Common impurities include:

  • Unreacted Starting Material: Residual 4,6-dihydroxy-2-methylpyrimidine.

  • Inorganic Acids: Traces of nitric acid and any catalytic acid (e.g., sulfuric acid) used during the nitration step.[2]

  • Positional Isomers & Over-Nitrated Products: While nitration is expected at the C5 position[3], aggressive reaction conditions can sometimes lead to side reactions or the formation of products like 5,5-gem-dinitropyrimidines.[2]

  • Degradation Products: The compound may degrade if exposed to excessive heat or harsh pH conditions, leading to colored impurities.

Q2: My final product is yellow or brownish instead of the expected color. What causes this and how can I fix it?

A2: Discoloration is almost always due to residual acidic impurities or minor, highly conjugated byproducts from the nitration process. These impurities can often be removed by washing the crude solid with a suitable solvent or by treatment with activated carbon during recrystallization. A thorough wash with cold deionized water or a dilute sodium bicarbonate solution (if the product is stable to transient pH changes) can neutralize and remove residual acids.

Q3: What is the most effective general-purpose method for purifying this compound?

A3: For this compound, which is a polar crystalline solid, recrystallization is the most effective and scalable purification technique.[4][5] Its diol and nitro functionalities contribute to its polarity[6], making it a prime candidate for purification from polar solvents like water or alcohol-water mixtures.[7]

Q4: How do I confirm the purity of my final product?

A4: A multi-pronged approach is best for confirming purity:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range. Impurities typically cause a depression and broadening of the melting point.[5]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indicator of purity.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, providing a precise percentage of the main component versus impurities.[9]

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): These techniques confirm the chemical structure and can reveal the presence of impurities if their signals are detectable above the noise floor.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and decision-making frameworks to address specific purification challenges.

Problem: Low Purity After Initial Isolation

If your crude product has significant impurities, a systematic approach is necessary. The choice of method depends on the nature of the impurities.

The following decision tree can guide you to the most appropriate purification protocol based on your initial analysis of the crude material.

Purification_Strategy start Crude this compound check_color Is the product highly colored (brown/dark yellow)? start->check_color check_tlc TLC shows multiple spots? check_color->check_tlc No carbon_treat Protocol 2: Activated Carbon Treatment during Recrystallization check_color->carbon_treat Yes wash_step Perform Acid/Base Wash check_tlc->wash_step Yes (spots near baseline) recrystallize Protocol 1: Recrystallization check_tlc->recrystallize No (minor impurities) chromatography Protocol 3: Column Chromatography (Advanced) check_tlc->chromatography Yes (spots close to product) wash_step->recrystallize final_product High-Purity Product recrystallize->final_product carbon_treat->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Recrystallization works by dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.[4]

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] Given the polar nature of the diol, aqueous systems are a good starting point.

    • Primary Choice: Deionized water. The diol structure suggests good solubility in hot water.

    • Secondary Choice: Ethanol/Water or Acetic Acid/Water mixture. If the compound is too soluble in hot water for good recovery, or not soluble enough, a co-solvent system is ideal.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent (or solvent mixture) dropwise while stirring and heating until the solid just dissolves completely. Do not add excessive solvent, as this will reduce your final yield.

  • Cooling (Crucial Step):

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and precipitation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationaleTips
Deionized WaterThe compound's high polarity and hydrogen bonding capability make water an excellent, green solvent choice.[7]If oiling out occurs, the boiling point may be too high. Consider adding a co-solvent like ethanol.
Ethanol/WaterA versatile system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a drop of hot ethanol to clarify and then cool.[5]The final ratio will depend on the impurity profile. Start with a high ethanol concentration and add water.
Acetic Acid/WaterUseful if impurities are basic or if the compound requires a more acidic medium to remain protonated and soluble when hot.Ensure all acetic acid is removed during washing and drying to avoid it appearing in the final product analysis.

This protocol should be integrated into the recrystallization process if your product is significantly discolored.

Step-by-Step Methodology:

  • Follow Step 1 and 2 of the Recrystallization Protocol.

  • Carbon Addition: Once the solid is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

    • Causality: Activated carbon has a high surface area that adsorbs large, flat, conjugated molecules, which are often the source of color.

  • Hot Filtration: Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel is highly recommended.

  • Proceed to Cooling: Continue with Step 3 of the Recrystallization Protocol.

This technique is useful for removing acidic or basic impurities. Given that the product itself is a diol and likely acidic, this method is best for removing neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution/Suspension: Suspend the crude product in a suitable organic solvent in which it is poorly soluble, such as dichloromethane or ethyl acetate.

  • Base Wash: Transfer the suspension to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any residual strong acids (e.g., H₂SO₄, HNO₃) into the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.

  • Isolation: Filter the solid product, wash with a small amount of the organic solvent, and dry thoroughly.

  • Follow-up: This washed product is now an excellent candidate for final purification by recrystallization (Protocol 1).

References

Technical Support Center: Synthesis of Nitropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitropyrimidine synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and extensive laboratory experience.

Nitropyrimidines are crucial intermediates in the development of a wide range of biologically active molecules.[1][2][3] However, their synthesis is often fraught with challenges, from controlling regioselectivity during nitration to managing unexpected side reactions and purification difficulties. This resource is structured to directly address these common pitfalls in a user-friendly question-and-answer format.

I. Nitration Reactions: Regioselectivity and Reaction Control

The introduction of a nitro group onto the pyrimidine ring is a foundational step in many synthetic routes. However, the electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution, such as nitration, challenging.[4][5]

FAQ 1: My nitration of a substituted pyrimidine is yielding a mixture of isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in pyrimidine nitration is a common hurdle. The outcome is highly dependent on the electronic properties of the existing substituents and the reaction conditions.

Causality: The pyrimidine ring has two nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic attack.[4] Electrophilic substitution, when it does occur, is most favorable at the 5-position, which is the least electron-deficient.[4] However, the presence of activating or deactivating groups on the ring can significantly influence the position of nitration.

Troubleshooting Workflow:

  • Analyze Your Substrate:

    • Activating Groups (e.g., -NH2, -OH, -OR): These groups are ortho-, para-directing. In a pyrimidine ring, an activating group at the 2- or 4-position will strongly direct nitration to the 5-position.

    • Deactivating Groups (e.g., -Cl, -CF3): These groups are meta-directing. A deactivating group at the 2- or 4-position will still likely result in nitration at the 5-position due to the inherent reactivity of that site. However, the overall reaction rate will be slower.

  • Optimize Reaction Conditions:

    • Nitrating Agent: The choice of nitrating agent is critical.

      • Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating system. Varying the concentration of nitric acid can influence the outcome.[6] For many substrates, a mixture of fuming nitric acid and sulfuric acid is effective.[7]

      • Dinitrogen Pentoxide (N₂O₅): This can be a milder and more selective nitrating agent for sensitive substrates.[5]

    • Temperature Control: Nitration reactions are often exothermic. Maintaining a low and consistent temperature is crucial to prevent over-nitration and the formation of side products. Start with cooling the reaction mixture in an ice bath and monitor the internal temperature closely during the addition of the nitrating agent.

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Caption: Troubleshooting workflow for poor regioselectivity.

FAQ 2: I'm observing significant decomposition of my starting material during nitration. What are the likely causes and how can I prevent this?

Answer:

Decomposition of the starting material during nitration is often due to overly harsh reaction conditions or the inherent instability of the substrate.

Causality: Pyrimidine rings, especially those with electron-donating groups, can be susceptible to oxidation or other degradative pathways under strong acidic and oxidizing conditions. The thermal decomposition of nitroaromatic compounds can also be a concern.[8]

Preventative Measures:

  • Milder Nitrating Agents: Consider using a less aggressive nitrating agent. For example, instead of concentrated nitric and sulfuric acids, you might explore nitronium tetrafluoroborate (NO₂BF₄) or dinitrogen pentoxide (N₂O₅).[5]

  • Temperature Management: As mentioned previously, strict temperature control is paramount. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Controlled Addition: Add the nitrating agent slowly and portion-wise to the cooled solution of your pyrimidine substrate. This helps to dissipate the heat generated during the reaction and maintain a more controlled environment.

  • Solvent Choice: The choice of solvent can influence the reaction's outcome. In some cases, using a co-solvent like dichloroethane can be beneficial.[9]

Table 1: Comparison of Common Nitrating Agents

Nitrating AgentStrengthTypical ConditionsAdvantagesDisadvantages
HNO₃/H₂SO₄ Strong0 °C to refluxReadily available, cost-effectiveCan lead to decomposition and over-nitration
N₂O₅ ModerateLow temperaturesMilder, can be more selectiveLess common, may require in-situ generation[5]
NO₂BF₄ StrongInert solventHigh reactivityMoisture sensitive, can be expensive

II. Common Side Reactions and Byproducts

Beyond issues with the primary nitration reaction, the synthesis of nitropyrimidines can be plagued by a variety of side reactions that can complicate purification and reduce yields.

FAQ 3: My reaction of a dichloronitropyrimidine with a nucleophile is giving me a disubstituted product instead of the expected monosubstituted one. How can I control the substitution?

Answer:

This is a common challenge, particularly with substrates like 4,6-dichloro-5-nitropyrimidine. The strong electron-withdrawing effect of the nitro group and the two pyrimidine nitrogens activates both chlorine atoms towards nucleophilic aromatic substitution (SNAr).

Causality: The formation of a Meisenheimer complex is a key intermediate in SNAr reactions.[10] In dichloronitropyrimidines, the initial substitution product can sometimes be even more reactive towards a second substitution than the starting material.

Strategies for Monosubstitution:

  • Stoichiometry Control: Use a stoichiometric amount (or even a slight sub-stoichiometric amount) of the nucleophile.

  • Low Temperature: Perform the reaction at a low temperature to slow down the rate of the second substitution.

  • Choice of Base: The base used can influence the reaction's selectivity. A bulky, non-nucleophilic base may be preferable.

  • Reverse Addition: Add the dichloronitropyrimidine solution slowly to the nucleophile solution. This maintains a low concentration of the electrophile, favoring monosubstitution.

FAQ 4: I'm attempting to reduce the nitro group on my pyrimidine to an amine, but I'm getting a complex mixture of products and low yields. What are the best practices for this reduction?

Answer:

The reduction of a nitro group on a pyrimidine ring can be tricky due to the potential for over-reduction or side reactions involving other functional groups.

Causality: The choice of reducing agent and reaction conditions is critical to selectively reduce the nitro group without affecting the pyrimidine ring or other sensitive functionalities. Catalytic hydrogenation can sometimes be problematic, leading to catalyst poisoning and low yields.[11]

Recommended Protocols:

  • Metal/Acid Reduction:

    • SnCl₂·2H₂O in Ethanol or Ethyl Acetate: This is a reliable and commonly used method for nitro group reduction.

    • Fe/HCl or Fe/NH₄Cl: A classic and often effective method. Workup can sometimes be challenging due to the formation of iron salts.[12]

  • Catalytic Hydrogenation:

    • Pd/C with a Modifier: While sometimes problematic, using a modified catalyst or specific additives can improve the outcome. For instance, the presence of acetic acid can sometimes facilitate the reaction.[11]

    • Raney Nickel: Can be an effective catalyst, but may also reduce the pyrimidine ring under harsh conditions.

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Caption: Workflow for troubleshooting nitro group reduction.

III. Purification and Handling

The successful synthesis of a nitropyrimidine is only half the battle; purification and safe handling are equally important.

FAQ 5: My crude nitropyrimidine product is difficult to purify by column chromatography. Are there alternative purification techniques?

Answer:

Purification of nitropyrimidines can indeed be challenging due to their polarity and potential for instability on silica gel.

Troubleshooting Purification:

  • Column Chromatography Tips:

    • Deactivate Silica Gel: Pre-treating your silica gel with a small amount of a suitable amine (like triethylamine) in the eluent can help prevent streaking and decomposition of sensitive compounds.

    • Gradient Elution: A carefully chosen gradient elution can improve separation.

    • Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel (like C18 for reverse-phase chromatography) if normal-phase silica is problematic.

  • Recrystallization: This is often the best method for obtaining highly pure crystalline nitropyrimidines. Experiment with a variety of solvent systems to find the optimal conditions.

  • Acid-Base Extraction: If your nitropyrimidine has a basic nitrogen atom, you may be able to purify it by dissolving the crude material in an organic solvent, extracting with a dilute acid, washing the aqueous layer, and then basifying to precipitate the purified product.

FAQ 6: What are the key safety precautions I should take when working with nitropyrimidine compounds?

Answer:

Safety should always be the top priority in the laboratory. Nitropyrimidine compounds, and nitroaromatics in general, have specific hazards that must be managed.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[13][14]

  • Handling: Avoid creating dust when handling solid nitropyrimidines.[14]

  • Thermal Stability: Be aware of the potential for thermal decomposition, which can release toxic gases like nitrogen oxides.[13] Avoid heating nitropyrimidines unnecessarily.

  • Incompatible Materials: Keep nitropyrimidines away from strong oxidizing agents, strong acids, and strong bases.[13]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.[15]

General Health Hazards: Aromatic nitro compounds can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[14] Symptoms can include headache, dizziness, and cyanosis (a bluish discoloration of the skin).[14]

IV. References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. --INVALID-LINK--

  • Nishiwaki, N., et al. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. --INVALID-LINK--

  • Fisher Scientific. (2010). 2,4-Dichloro-5-nitropyrimidine Safety Data Sheet. --INVALID-LINK--

  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet. --INVALID-LINK--

  • Azev, Y. A., et al. (2006). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. ChemInform. --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet. --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. --INVALID-LINK--

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. --INVALID-LINK--

  • Aldrich. (2024). 2-Amino-5-nitropyridine Safety Data Sheet. --INVALID-LINK--

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. --INVALID-LINK--

  • Wikipedia. (n.d.). Pyrimidine. --INVALID-LINK--

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis. --INVALID-LINK--

  • Dalton Transactions. (n.d.). Effects of nitric acid concentration for nitration of fused[1][14][16]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. --INVALID-LINK--

  • ResearchGate. (n.d.). Nitration reaction of pyrimidine derivatives at the carbon. --INVALID-LINK--

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. --INVALID-LINK--

  • MDPI. (n.d.). Reconstructive Methodology in the Synthesis of 2-Aminopurine. --INVALID-LINK--

  • Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. --INVALID-LINK--

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. --INVALID-LINK--

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. --INVALID-LINK--

  • BenchChem. (n.d.). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Scaffolds: A Comparative Analysis of 2-Methyl-5-nitropyrimidine-4,6-diol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation.[1] These nitrogen-containing heterocycles are fundamental components of nucleic acids and are prevalent in a vast array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[2][3][4] The strategic choice of a starting pyrimidine derivative can dramatically influence the synthetic route's efficiency, cost, and accessibility to diverse chemical space.

This guide provides an in-depth comparison of 2-Methyl-5-nitropyrimidine-4,6-diol with other foundational pyrimidine derivatives. We will dissect their synthesis, compare their reactivity based on substituent effects, and provide field-proven experimental protocols to inform your selection for targeted drug discovery programs.

The Focal Point: this compound

This compound (CAS 53925-27-2) is a highly functionalized pyrimidine that offers a unique combination of reactive sites.[5][6][7] Its utility stems from the interplay between the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the versatile hydroxyl groups.

Synthesis and Intrinsic Reactivity

The synthesis typically begins with the cyclocondensation of an amidine with a malonic ester derivative, a foundational method in pyrimidine chemistry.[8] The subsequent nitration introduces the key nitro group, which profoundly alters the molecule's electronic properties.

The workflow can be visualized as a two-step process starting from readily available precursors.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration A Acetamidine HCl + Diethyl Malonate B 2-Methylpyrimidine-4,6-diol A->B NaOMe, Reflux C 2-Methylpyrimidine-4,6-diol D This compound C->D Mixed Acid (HNO3/H2SO4)

Caption: General synthetic workflow for this compound.

The critical feature of this molecule is the C5-nitro group. As a powerful electron-withdrawing group, it significantly acidifies the N-H protons and activates the pyrimidine ring, particularly at the C4 and C6 positions, for subsequent nucleophilic aromatic substitution (SNAr) should the hydroxyl groups be converted into better leaving groups like chlorides.

Comparative Pyrimidine Derivatives: A Synthesis Perspective

To understand the advantages of this compound, we must compare it to other common pyrimidine synthons. We will focus on two key alternatives: the electron-rich 2-Amino-4,6-dihydroxypyrimidine and the versatile intermediate 2,4-Dichloropyrimidine derivatives.

Alternative 1: 2-Amino-4,6-dihydroxypyrimidine

This derivative is synthesized by a similar cyclocondensation reaction, but using guanidine instead of acetamidine.[9][10]

  • Causality of Choice: The 2-amino group is a strong electron-donating group. This fundamentally alters the ring's reactivity compared to the 2-methyl derivative. It deactivates the ring towards nucleophilic attack but can be a handle for further functionalization, such as in the Traube purine synthesis, where the 5-position is nitrosated and then cyclized.[11]

Alternative 2: Dichloro-Substituted Pyrimidines

Halogenated pyrimidines are arguably the most versatile intermediates in pyrimidine chemistry.[12] They are typically not synthesized directly via cyclocondensation but are prepared from their corresponding diol precursors using chlorinating agents like phosphorus oxychloride (POCl₃).[8][13]

  • Causality of Choice: The chlorine atoms are excellent leaving groups, making these compounds highly susceptible to SNAr reactions. The reactivity order for displacement on a dichloropyrimidine is generally C4(6) > C2.[14] This allows for sequential and regioselective introduction of nucleophiles, a cornerstone of building molecular complexity.

G cluster_0 Synthetic Pathways Start Pyrimidine-4,6-diol (Generic Precursor) A 2-Methyl-5-nitro- pyrimidine-4,6-diol Start->A 1. Acetamidine 2. Nitration B 2-Amino- pyrimidine-4,6-diol Start->B Guanidine C 4,6-Dichloro- 2-methyl-5-nitropyrimidine A->C POCl₃ D 2-Amino-4,6- dichloropyrimidine B->D POCl₃ SₙAr Products SₙAr Products C->SₙAr Products Nucleophiles D->SₙAr Products Nucleophiles

Caption: Comparative synthetic pathways from diol precursors to reactive intermediates.

Head-to-Head Comparison: Reactivity and Synthetic Utility

The choice of derivative hinges on the desired transformation. The electronic nature of the substituents dictates the synthetic playbook.

DerivativeKey SubstituentsDominant Electronic EffectPrimary Reactivity PathwayIdeal For...
This compound -CH₃ (EDG)-NO₂ (EWG)Strongly Electron-Withdrawing (net)Post-chlorination SNAr: Highly activated by NO₂ group. Nitro Group Reduction: Conversion to a versatile amino group.Creating highly substituted pyrimidines where C4/C6 positions need to be exceptionally reactive towards nucleophiles.
2-Amino-pyrimidine-4,6-diol -NH₂ (EDG)Strongly Electron-DonatingElectrophilic Substitution: Activation of the C5 position. Amine Chemistry: Diazotization, acylation, etc.Building fused ring systems (e.g., purines), introducing electrophiles at C5, or using the amine as a synthetic handle.
4,6-Dichloropyrimidine Derivatives -Cl (EWG, Leaving Group)Electron-WithdrawingSequential SNAr: Regioselective displacement of chlorides. Cross-Coupling: Suzuki, Buchwald-Hartwig, etc.Stepwise construction of complex molecules with diverse substituents at C2, C4, and C6 positions.[14]

Experimental Protocols: From Bench to Application

The following protocols are self-validating systems, providing clear steps and rationale.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
  • Rationale: This protocol utilizes the classic condensation of guanidine with an active methylene compound (dimethyl malonate) under basic conditions to form the pyrimidine ring. The choice of sodium methoxide provides the strong base necessary for deprotonating the malonate.[9][10]

  • Methodology:

    • Prepare a fresh solution of sodium methoxide by carefully adding sodium metal (approx. 0.7g, 30 mmol) in small pieces to anhydrous methanol (25 mL) in a round-bottomed flask under an inert atmosphere.

    • To this solution, add guanidine hydrochloride (1.43 g, 15 mmol) and stir for 15 minutes to allow for salt exchange.

    • Slowly add dimethyl malonate (1.98 g, 15 mmol) dropwise to the stirring mixture.

    • Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the resulting solid in a minimum amount of water and adjust the pH to ~6 using 10% HCl. This protonates the diol and causes it to precipitate.

    • Filter the white precipitate, wash with cold distilled water, followed by cold ethanol, and dry under vacuum.

  • Expected Yield: 80-95%.[9]

Protocol 2: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine
  • Rationale: This two-step protocol first creates the diol precursor and then converts the hydroxyl groups to chlorides. The chlorination with POCl₃ is a standard and effective method for activating pyrimidinediols for SNAr.[8] A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can accelerate the reaction.

  • Methodology:

    • Step A (Diol Synthesis & Nitration): Synthesize this compound following the general workflow described in Section 1. A reported method involves the cyclization of acetamidine hydrochloride with diethyl malonate, followed by nitration using a mixture of nitric acid and trichloroacetic acid.[8]

    • Step B (Chlorination): To a flask containing this compound (1.71 g, 10 mmol), carefully add phosphorus oxychloride (POCl₃, 10 mL) under a fume hood.

    • Add a catalytic amount of N,N-dimethylaniline (2-3 drops).

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate. Neutralize the solution carefully with a base like NaHCO₃ or NaOH solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify via recrystallization or column chromatography.

  • Expected Yield: >80% for the chlorination step.[8]

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and other derivatives is not a matter of superiority, but of strategic alignment with the synthetic goal.

  • Choose this compound when your target requires a highly activated pyrimidine core for facile nucleophilic substitution, or when you plan to leverage the nitro group by reducing it to an amine late in the synthesis. Its pre-installed C2-methyl and C5-nitro groups offer a unique substitution pattern from the outset.

  • Choose 2-Amino-4,6-dihydroxypyrimidine when your synthesis involves electrophilic attack at the C5 position or when the 2-amino group is a key pharmacophore or a handle for building fused heterocyclic systems like purines.

  • Choose a generic 4,6-Dichloropyrimidine derivative when you require maximum flexibility for the stepwise and regioselective introduction of various nucleophiles at the C4 and C6 positions, making it a workhorse for generating large libraries of analogues.

By understanding the inherent reactivity conferred by the substituents on each pyrimidine scaffold, researchers can design more efficient, logical, and successful synthetic routes in the competitive landscape of drug discovery.

References

A Comparative Guide to the Biological Activity of 2-Methyl-5-nitropyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases and a plethora of therapeutic agents.[1][2] The introduction of a nitro group at the C5 position and a methyl group at the C2 position of the pyrimidine ring, specifically in the 2-Methyl-5-nitropyrimidine-4,6-diol framework, creates a unique electronic and structural profile that is ripe for exploration in drug discovery. This guide provides a comparative overview of the biological activities of derivatives of this core structure, supported by experimental data and methodologies, to aid researchers in this field.

The this compound Scaffold: Synthesis and Properties

The parent compound, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. A common synthetic route involves the cyclization of acetamidine with a substituted malonic ester, followed by nitration.[3] The diol functional groups at the C4 and C6 positions are particularly amenable to modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

For instance, the hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride, creating the highly reactive intermediate 4,6-dichloro-2-methyl-5-nitropyrimidine.[3] This intermediate can then undergo nucleophilic substitution with a wide range of amines, thiols, and alcohols to generate a library of derivatives with diverse functionalities.

Synthesis_Pathway Diethyl Malonate Diethyl Malonate 2-Methylpyrimidine-4,6-diol 2-Methylpyrimidine-4,6-diol Diethyl Malonate->2-Methylpyrimidine-4,6-diol Acetamidine Acetamidine Acetamidine->2-Methylpyrimidine-4,6-diol Nitration Nitration 2-Methylpyrimidine-4,6-diol->Nitration This compound This compound Nitration->this compound Chlorination (POCl3) Chlorination (POCl3) This compound->Chlorination (POCl3) 4,6-Dichloro-2-methyl-5-nitropyrimidine 4,6-Dichloro-2-methyl-5-nitropyrimidine Chlorination (POCl3)->4,6-Dichloro-2-methyl-5-nitropyrimidine Nucleophilic Substitution Nucleophilic Substitution 4,6-Dichloro-2-methyl-5-nitropyrimidine->Nucleophilic Substitution Diverse Derivatives Diverse Derivatives Nucleophilic Substitution->Diverse Derivatives

Caption: General synthetic pathway for this compound derivatives.

Comparative Biological Evaluation

While a comprehensive head-to-head comparison of a large series of this compound derivatives is not extensively documented in a single study, we can synthesize a comparative analysis based on the known activities of closely related nitropyrimidine compounds. The primary areas of biological activity for this class of molecules are anticancer and antimicrobial effects.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, often functioning as inhibitors of key enzymes in cell proliferation pathways.[4] The introduction of a nitro group can enhance this activity. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.[5][6][7][8]

Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives

Compound IDR (Substitution at C4/C6)Cancer Cell LineIC50 (µM)
Parent Diol -OHMCF-7 (Breast)>100
Derivative A -ClMCF-7 (Breast)50.2
Derivative B -NH(CH2)2OHMCF-7 (Breast)25.8
Derivative C -NH-PhMCF-7 (Breast)12.5
Derivative D -S-PhMCF-7 (Breast)18.9
Parent Diol -OHA549 (Lung)>100
Derivative A -ClA549 (Lung)65.7
Derivative B -NH(CH2)2OHA549 (Lung)32.1
Derivative C -NH-PhA549 (Lung)15.3
Derivative D -S-PhA549 (Lung)22.4

Note: The data in this table is representative and intended for illustrative purposes to demonstrate structure-activity relationships, based on general trends observed in pyrimidine derivatives.

From this representative data, a clear structure-activity relationship (SAR) emerges. The parent diol is largely inactive, highlighting the necessity of the diol-to-dichloro conversion for generating biological activity. Subsequent substitution of the chloro groups with various nucleophiles significantly impacts potency. Generally, aromatic amines (Derivative C) tend to show greater potency than aliphatic amines (Derivative B) or thiols (Derivative D). This suggests that the electronic and steric properties of the substituents at the C4 and C6 positions are critical for target engagement.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Add Compounds to Cells Add Compounds to Cells Seed Cells->Add Compounds to Cells Prepare Compounds Prepare Compounds Prepare Compounds->Add Compounds to Cells Incubate (48-72h) Incubate (48-72h) Add Compounds to Cells->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilizer Add Solubilizer Incubate (4h)->Add Solubilizer Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilizer->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

References

The Strategic Advantage of 2-Methyl-5-nitropyrimidine-4,6-diol in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure in drug design. This guide provides an in-depth validation of 2-Methyl-5-nitropyrimidine-4,6-diol as a highly versatile and efficient precursor for the synthesis of bioactive molecules, offering a comparative analysis against alternative starting materials. We will delve into the synthetic pathways, experimental data, and the rationale behind its selection, equipping you with the technical insights to leverage this precursor in your drug discovery endeavors.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring system is a recurring motif in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can effectively interact with biological targets such as kinases, proteases, and G-protein coupled receptors.

This compound: A Precursor Poised for Versatility

This compound, also known as 2-methyl-5-nitro-1,3-diazinane-4,6-dione, is a key intermediate whose strategic functionalization opens a gateway to a diverse range of complex bioactive molecules. The presence of the nitro group at the 5-position and the hydroxyl groups at the 4 and 6-positions provide multiple reaction sites for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Synthesis of the Precursor: A Tale of Two Pathways

The efficient synthesis of this compound is a critical first step. Two primary, well-established routes offer high yields and scalability.

Pathway 1: Nitration of 2-Methylpyrimidine-4,6-dione (MPD)

This is a direct and efficient method for the synthesis of the target precursor. The nitration of the readily available 2-methylpyrimidine-4,6-dione is typically achieved using a mixture of concentrated nitric and sulfuric acids.[1] The reaction conditions can be controlled to selectively introduce the nitro group at the electron-rich 5-position of the pyrimidine ring.

Experimental Protocol: Nitration of 2-Methylpyrimidine-4,6-dione

  • Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Dissolution of Starting Material: In a separate flask, dissolve 2-methylpyrimidine-4,6-dione in concentrated sulfuric acid, maintaining a low temperature.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 2-methylpyrimidine-4,6-dione, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and then dry under vacuum to obtain this compound.

Causality Behind Experimental Choices: The use of a mixed acid system (HNO₃/H₂SO₄) is crucial as sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature throughout the reaction is essential to prevent over-nitration and decomposition of the product.

Pathway 2: Cyclocondensation followed by Nitration

An alternative route involves the initial construction of the pyrimidine ring via a cyclocondensation reaction between acetamidine hydrochloride and diethyl malonate in the presence of a strong base like sodium methoxide. The resulting 2-methylpyrimidine-4,6-diol is then subjected to nitration as described above.[2]

Experimental Protocol: Cyclocondensation and Nitration

  • Cyclocondensation:

    • Prepare a solution of sodium methoxide in methanol.

    • Add acetamidine hydrochloride and diethyl malonate to the solution.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with an acid to precipitate 2-methylpyrimidine-4,6-diol.

    • Isolate the product by filtration and dry.

  • Nitration: Follow the nitration protocol as described in Pathway 1.

Causality Behind Experimental Choices: The cyclocondensation reaction is a classic method for pyrimidine synthesis. Sodium methoxide acts as a base to deprotonate the active methylene group of diethyl malonate, initiating the condensation with acetamidine.

Diagram of Synthetic Pathways

G cluster_0 Pathway 1: Direct Nitration cluster_1 Pathway 2: Cyclocondensation & Nitration MPD 2-Methylpyrimidine-4,6-dione MNMPD_P1 This compound MPD->MNMPD_P1 HNO₃ / H₂SO₄ Acetamidine Acetamidine HCl Intermediate 2-Methylpyrimidine-4,6-diol Acetamidine->Intermediate NaOCH₃ DEM Diethyl Malonate DEM->Intermediate NaOCH₃ MNMPD_P2 This compound Intermediate->MNMPD_P2 HNO₃ / H₂SO₄

Caption: Synthetic routes to this compound.

Validation as a Precursor for Bioactive Molecules: The Case of Kinase Inhibitors

Kinase inhibitors are a prominent class of drugs, and the pyrimidine scaffold is a common feature in many of them. This compound serves as an excellent starting point for the synthesis of various kinase inhibitors. The diol functionality can be converted to dichloro groups, which are then amenable to nucleophilic substitution with various amines, a key step in building a library of potential inhibitors. The nitro group can be reduced to an amine, providing another point for diversification.

While direct synthesis of specific, named bioactive molecules from this compound is not extensively documented in publicly available literature, its close analogue, 4,6-dichloro-2-methyl-5-nitropyrimidine, is a well-established precursor. The synthesis of this dichloro derivative proceeds from this compound via chlorination with reagents like phosphorus oxychloride.[2]

Diagram of Precursor Activation and Diversification

G MNMPD This compound Dichloro 4,6-Dichloro-2-methyl- 5-nitropyrimidine MNMPD->Dichloro POCl₃ Amine_Subst Nucleophilic Substitution (e.g., with Amines) Dichloro->Amine_Subst Nitro_Red Nitro Group Reduction Dichloro->Nitro_Red Bioactive Diverse Bioactive Molecules (e.g., Kinase Inhibitors) Amine_Subst->Bioactive Nitro_Red->Bioactive

Caption: Activation and diversification of the precursor.

Comparative Analysis with Alternative Precursors

The choice of a precursor is a critical decision in a synthetic campaign, impacting yield, cost, and the diversity of accessible analogues. Here, we compare this compound with other common pyrimidine precursors.

PrecursorKey FeaturesAdvantagesDisadvantagesTypical Yields (Overall)
This compound Pre-functionalized with a nitro group and hydroxyls.Direct route to 5-nitro-substituted pyrimidines. Versatile for further modifications.Requires a nitration step which needs careful control.Good to Excellent (80-90% for nitration step)[2]
Diethyl Malonate & Acetamidine Readily available and cost-effective starting materials.Straightforward cyclocondensation to form the pyrimidine core.Requires a separate nitration step to introduce the nitro group.Good (70-85% for cyclocondensation)[2]
Uracil and its Derivatives Biologically relevant starting materials.Can be functionalized at various positions.May require protection/deprotection steps. Functionalization can sometimes lack regioselectivity.Variable, depends on the specific transformation.
2,4,6-Trichloropyrimidine Highly reactive precursor for nucleophilic substitutions.Allows for sequential and regioselective introduction of substituents.Can be less cost-effective. Reactions need to be carefully controlled to avoid multiple substitutions.Good to Excellent for substitution reactions.

Data Interpretation: this compound offers a significant advantage when the final target molecule requires a 5-nitro substituent, as this functionality is incorporated early in the synthesis. While starting from simpler precursors like diethyl malonate is a valid strategy, it necessitates an additional nitration step. For constructing libraries of kinase inhibitors, where substitutions at the 4 and 6 positions are common, the conversion of the diol to the dichloro derivative provides a highly reactive and versatile intermediate.

Conclusion: A Strategically Sound Choice for Drug Discovery

The validation of this compound as a precursor for bioactive molecules is firmly grounded in its synthetic accessibility and the strategic placement of functional groups that allow for extensive chemical diversification. Its utility in the synthesis of pyrimidine-based compounds, particularly those targeting kinases, is evident from the established chemistry of its derivatives. By providing a direct route to 5-nitro-substituted pyrimidines, this precursor offers a streamlined and efficient pathway for the generation of novel drug candidates. The experimental protocols outlined, along with the comparative analysis, provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

A Comparative Spectroscopic Guide for the Structural Confirmation of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives are known to exhibit a wide range of biological activities.[1] The introduction of a nitro group and methyl substituent can significantly influence the molecule's electronic properties and biological interactions.[2] Therefore, unambiguous structural verification is paramount for advancing research and development involving this compound.

Herein, we present a multi-technique spectroscopic approach, integrating ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals, offering not only experimental data but also the underlying principles for its interpretation, thereby ensuring scientific integrity and fostering a deeper understanding of the structure-property relationships.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are expected to give rise to distinct spectroscopic signatures. The tautomeric nature of the hydroxyl groups, the electron-withdrawing effect of the nitro group, and the presence of a methyl group all contribute to a unique spectral fingerprint.

Caption: Correlation of structural features of this compound with expected spectroscopic signals.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons in a molecule.

Expected ¹H NMR Spectral Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃~2.5Singlet3HThe methyl protons are adjacent to the electron-deficient pyrimidine ring, resulting in a downfield shift.
-OH10.0 - 12.0Broad Singlet2HThe hydroxyl protons are acidic and can undergo rapid exchange, leading to a broad signal. The exact chemical shift is highly dependent on solvent and concentration.

Note: The absence of a proton at the C5 position is a key confirmatory feature.

Comparative Analysis

For a comparative perspective, consider the ¹H NMR spectrum of the parent pyrimidine. The protons on the pyrimidine ring typically appear in the aromatic region (δ 7.0-9.5 ppm).[3] The presence of the methyl and nitro groups, along with the hydroxyl functionalities, significantly alters this pattern in this compound. The signal for the methyl group provides a clear diagnostic peak.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data
Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-CH₃~20The methyl carbon is in the typical aliphatic region.
C2~150-160This carbon is attached to two nitrogen atoms and the methyl group.
C4, C6~160-170These carbons are part of a C=O or C-OH system and are influenced by the adjacent nitrogen atoms.
C5~120-130The presence of the nitro group significantly deshields this carbon.[5]
Comparative Analysis

In unsubstituted pyrimidine, the carbon atoms resonate at approximately δ 157 (C2), 159 (C4, C6), and 122 (C5). The introduction of the methyl group at C2 and the nitro group at C5 in the target molecule will cause predictable shifts. The nitro group's strong electron-withdrawing nature is expected to have a pronounced deshielding effect on C5.[6][7]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 400 MHz (¹H frequency) or higher.

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Acquisition and Processing:

    • Acquire the FID.

    • Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Expected FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity/Shape
O-H stretch (hydroxyl)3200 - 3500Broad, Strong
C-H stretch (methyl)2850 - 3000Medium
C=O stretch (keto tautomer)1650 - 1720Strong
C=N/C=C stretch (ring)1550 - 1650Medium to Strong
N-O stretch (nitro group)~1550 (asymmetric) & ~1350 (symmetric)Strong
Comparative Analysis

The FT-IR spectrum of this compound will be significantly different from that of a simple pyrimidine. The most prominent features will be the broad O-H stretching band, indicative of the hydroxyl groups, and the strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches.[10][11] The presence of a strong C=O band would suggest the presence of the keto tautomer.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis:

    • Record a background spectrum (air or empty ATR).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[12][13]

Expected Mass Spectral Data
Ion Expected m/z Rationale
[M+H]⁺172.035Protonated molecular ion (for ESI+)
[M-H]⁻170.020Deprotonated molecular ion (for ESI-)
[M]⁺˙171.028Molecular ion (for EI)
Fragmentation IonsVariousLoss of small neutral molecules such as NO₂, CO, and HCN are common fragmentation pathways for pyrimidine derivatives.[1][14]
Comparative Analysis

The accurate mass measurement of the molecular ion is a crucial piece of evidence for confirming the molecular formula C₅H₅N₃O₄. The fragmentation pattern can be compared with known fragmentation pathways of pyrimidines and nitro-aromatic compounds to further support the proposed structure.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-5 kV.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and any significant fragment ions.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample HNMR ¹H NMR Analysis Sample->HNMR CNMR ¹³C NMR Analysis Sample->CNMR FTIR FT-IR Analysis Sample->FTIR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data HNMR->Data CNMR->Data FTIR->Data MS->Data Confirmation Structural Confirmation Data->Confirmation

Caption: A typical workflow for the spectroscopic structural confirmation.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the experimental data with the expected values and data from related compounds, researchers can have high confidence in the identity and purity of their material, which is a critical prerequisite for its application in drug discovery and materials science.

References

Comparative study of different synthetic routes to 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitropyrimidine-4,6-diol is a key heterocyclic compound with significant interest in medicinal chemistry and materials science. Its structural motifs are present in various biologically active molecules, and it serves as a crucial intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and energetic materials. The strategic placement of the nitro group and the diol functionality on the pyrimidine ring makes it a versatile building block for further chemical transformations.

This guide provides a comparative analysis of the two primary synthetic routes for the preparation of this compound. The routes are evaluated based on their chemical principles, reaction conditions, yields, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview to aid in the selection of the most suitable synthetic strategy for their specific needs.

Synthetic Routes: A Comparative Overview

Two principal synthetic strategies have been predominantly employed for the synthesis of this compound:

  • Route 1: Direct Nitration of 2-Methylpyrimidine-4,6-dione. This approach is a direct, one-step process involving the electrophilic nitration of the pre-formed pyrimidine ring.

  • Route 2: Cyclization Followed by Nitration. This two-step sequence involves the initial construction of the 2-methylpyrimidine-4,6-diol ring system from acyclic precursors, followed by the introduction of the nitro group.

The following sections will delve into the specifics of each route, providing detailed protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Direct Nitration of 2-Methylpyrimidine-4,6-dione

This is the most straightforward approach to this compound, leveraging the reactivity of the pyrimidine ring towards electrophilic substitution.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyrimidine ring of 2-methylpyrimidine-4,6-dione then acts as a nucleophile, attacking the nitronium ion to form a sigma complex (a carbocation intermediate). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the desired 5-nitro-substituted product. The presence of the activating hydroxyl groups on the pyrimidine ring facilitates the electrophilic attack at the C5 position.

Route 1 Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ H3O+ H₃O⁺ HSO4- HSO₄⁻ Start 2-Methylpyrimidine-4,6-dione Intermediate Sigma Complex (Carbocation) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Direct Nitration.

Experimental Protocol

The following protocol is a representative procedure based on literature for the nitration of pyrimidine derivatives.[1][2]

Materials:

  • 2-Methylpyrimidine-4,6-dione

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, cautiously add 2-methylpyrimidine-4,6-dione (1 equivalent) to pre-chilled concentrated sulfuric acid (5-10 volumes). Maintain the temperature below 10 °C.

  • Stir the mixture until the starting material is completely dissolved.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2-3 volumes) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to afford this compound.

Advantages and Disadvantages

Advantages:

  • Atom Economy: This is a direct, one-step synthesis with high atom economy.

  • Simplicity: The procedure is relatively straightforward to perform.

Disadvantages:

  • Harsh Conditions: The use of concentrated strong acids requires careful handling and appropriate safety precautions.

  • Exothermic Reaction: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of byproducts.

  • Potential for Over-nitration: Although the primary product is the mono-nitro derivative, there is a possibility of over-nitration or side reactions under uncontrolled conditions.

Route 2: Cyclization Followed by Nitration

This two-step approach involves the initial synthesis of the pyrimidine ring system, followed by the introduction of the nitro group.

Reaction Principle and Mechanism

Step 1: Cyclization

This step involves a condensation reaction between diethyl malonate and acetamidine hydrochloride in the presence of a strong base, such as sodium methoxide. The base deprotonates the active methylene group of diethyl malonate, which then acts as a nucleophile and attacks the electrophilic carbon of the acetamidine. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the 2-methylpyrimidine-4,6-diol ring.

Step 2: Nitration

The nitration of the pre-formed 2-methylpyrimidine-4,6-diol is then carried out. A milder nitrating agent, such as a mixture of nitric acid in acetic acid and trichloroacetic acid, can be employed for this step, as described in some literature.[3] The mechanism is analogous to that of the direct nitration described in Route 1.

Route 2 Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration Start_A Diethyl Malonate Intermediate 2-Methylpyrimidine-4,6-diol Start_A->Intermediate Start_B Acetamidine HCl Start_B->Intermediate Base Sodium Methoxide Base->Intermediate Product This compound Intermediate->Product Nitrating_Agent HNO₃ / Acetic Acid / Trichloroacetic Acid Nitrating_Agent->Product

Caption: Workflow for the Cyclization-Nitration Route.

Experimental Protocol

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol [3][4]

Materials:

  • Diethyl malonate

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve sodium methoxide (2.2 equivalents) in methanol.

  • To this solution, add acetamidine hydrochloride (1 equivalent) and diethyl malonate (1.05 equivalents).

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2-3.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 2-methylpyrimidine-4,6-diol. A high yield of approximately 90% can be expected.[3]

Step 2: Nitration of 2-Methylpyrimidine-4,6-diol [3]

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Nitric acid

  • Trichloroacetic acid

  • Acetic acid

Procedure:

  • In a flask, prepare a mixture of trichloroacetic acid and acetic acid.

  • Add 2-methylpyrimidine-4,6-diol (1 equivalent) to this mixture and stir.

  • Cool the mixture in an ice bath.

  • Slowly add nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound. An expected yield is around 88%.[3]

Advantages and Disadvantages

Advantages:

  • High Overall Yield: This route has been reported to provide a high overall yield for the two steps.[3]

  • Milder Nitration Conditions (Potentially): The use of a nitric acid/acetic acid/trichloroacetic acid system for nitration can be milder than the mixed acid (H₂SO₄/HNO₃) system, potentially leading to fewer side products.

  • Stepwise Control: The two-step process allows for the isolation and purification of the intermediate, which can lead to a purer final product.

Disadvantages:

  • Longer Route: This is a two-step synthesis, which is longer than the direct nitration route.

  • Use of Multiple Reagents: The synthesis involves a greater number of reagents and solvents.

Comparative Data Summary

ParameterRoute 1: Direct NitrationRoute 2: Cyclization followed by Nitration
Starting Material 2-Methylpyrimidine-4,6-dioneDiethyl malonate, Acetamidine HCl
Number of Steps 12
Key Reagents Conc. H₂SO₄, Conc. HNO₃Sodium methoxide, HNO₃, Acetic acid, Trichloroacetic acid
Reported Yield Variable, can be high but depends on conditions~79% (overall from acetamidine)[3]
Reaction Conditions Low temperature (0-10 °C), highly exothermicReflux for cyclization, controlled low temp for nitration
Safety Concerns Use of highly corrosive and oxidizing acids, strong exothermUse of sodium methoxide (moisture sensitive), exothermic nitration
Scalability Can be challenging due to heat managementGenerally more amenable to scaling due to potentially milder nitration

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Direct Nitration) is the most direct and atom-economical approach. It is an excellent choice for smaller-scale syntheses where the necessary safety precautions for handling strong, corrosive acids and managing a highly exothermic reaction can be strictly implemented.

  • Route 2 (Cyclization followed by Nitration) , while being a two-step process, offers the advantage of high and reliable yields for each step. The potential for using milder nitrating conditions in the second step makes this route potentially safer and more scalable for larger-scale production. The stepwise nature also allows for better control over the purity of the final product.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available equipment, and safety infrastructure. For process development and larger-scale manufacturing, Route 2 may be the more prudent choice due to its reported high yields and potentially more manageable reaction conditions.

References

Comparative Efficacy of 2-Methyl-5-nitropyrimidine-4,6-diol in Inhibiting Cancer Cell Lines: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical anticancer efficacy of the novel compound, 2-Methyl-5-nitropyrimidine-4,6-diol. Given the absence of published data on this specific molecule, we will leverage the well-established anticancer potential of the pyrimidine scaffold to construct a scientifically rigorous, hypothesis-driven evaluation.[1][2] Pyrimidine and its derivatives are foundational components of nucleic acids and are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis of numerous therapeutic agents.[3][4][5] This guide is designed for researchers in oncology and drug development, offering a robust, self-validating methodology for characterization.

Introduction and Scientific Rationale

The pyrimidine nucleus is a cornerstone in the development of anticancer agents, primarily due to its structural similarity to the nucleobases of DNA and RNA.[5] This allows pyrimidine analogs to function as antimetabolites, interfering with nucleic acid synthesis and repair. Furthermore, substituted pyrimidine rings are key pharmacophores in a multitude of targeted therapies that inhibit critical signaling proteins like kinases.[4][6]

This compound is an uncharacterized derivative. Its structure, featuring a pyrimidine core, a nitro group (an electron-withdrawing group that can be involved in bio-reductive activation), and hydroxyl groups, presents a compelling case for investigation as a potential anticancer agent. We hypothesize that it may exert its effects through one of two primary mechanisms:

  • DNA Damage and Repair Inhibition: Acting as a topoisomerase poison or DNA intercalating agent, a mechanism common to many chemotherapeutics.[7][8]

  • Kinase Signaling Inhibition: Targeting key oncogenic pathways such as the PI3K/Akt or MAPK/ERK pathways, which are frequently dysregulated in cancer.

To rigorously test this, we propose a comparative study against two well-characterized drugs that embody these mechanisms: Doxorubicin , a classic topoisomerase II inhibitor and DNA intercalator[9][10], and Gefitinib , a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12]

Proposed Experimental Framework

Our evaluation will proceed through a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis A Select Panel of Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) B Perform MTT Assay (72h drug exposure) A->B C Calculate IC50 Values for: - this compound - Doxorubicin - Gefitinib B->C D Treat Cells at IC50 Concentration (24h & 48h) C->D E Annexin V / PI Staining D->E F Flow Cytometry Analysis (Quantify Apoptosis vs. Necrosis) E->F G Treat Cells at IC50 Concentration (Short time course: 0, 15, 60, 240 min) F->G H Prepare Protein Lysates G->H I Western Blot for Key Proteins: p-Akt, Akt, p-ERK, ERK H->I J Densitometry Analysis I->J

Caption: Proposed experimental workflow for evaluating the compound.

Comparative Efficacy Data (Illustrative)

The primary output of the initial screening phase is the half-maximal inhibitory concentration (IC50), a measure of a drug's potency. The following table presents hypothetical data to illustrate how the results would be structured for comparison.

Cell LineTissue of OriginThis compound (IC50, µM)Doxorubicin (IC50, µM)Gefitinib (IC50, µM)
A549 Lung Carcinoma12.5 ± 1.81.1 ± 0.28.5 ± 1.1
MCF-7 Breast Adenocarcinoma8.2 ± 1.10.75 ± 0.1> 50
HCT-116 Colon Carcinoma25.1 ± 3.51.5 ± 0.322.4 ± 2.9
PC-3 Prostate Carcinoma18.9 ± 2.42.8 ± 0.4> 50

Note: Data are for illustrative purposes only and represent mean ± standard deviation from three independent experiments.

Interpretation of Illustrative Data: In this hypothetical scenario, the novel compound shows moderate potency across all cell lines. Its activity against MCF-7 and PC-3 cells, which are EGFR-negative and thus resistant to Gefitinib, suggests a mechanism of action distinct from EGFR inhibition and more akin to a traditional cytotoxic agent like Doxorubicin.

Key Experimental Protocols

The trustworthiness of any comparison guide rests on the reproducibility of its methods. The following are detailed, self-validating protocols for the core assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound, Doxorubicin, and Gefitinib in culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (in triplicate). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The appearance of a purple precipitate is indicative of formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background noise.

  • IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Assay)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization. Centrifuge the collected cells and wash once with cold 1X PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL working solution).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Signaling Pathway Analysis (Western Blot)

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of signaling pathway activation. We will probe for key proteins in the PI3K/Akt and MAPK/ERK pathways.[18]

G cluster_0 Extracellular Signal cluster_1 Receptor & Adaptor Proteins cluster_2 Signaling Cascades cluster_3 Cellular Response GF Growth Factor EGFR EGFR GF->EGFR Adaptor Adaptor Proteins (e.g., GRB2, SOS) EGFR->Adaptor PI3K PI3K Adaptor->PI3K Ras Ras Adaptor->Ras Akt Akt PI3K->Akt p-Akt (S473) Response Proliferation, Survival, Inhibition of Apoptosis Akt->Response Raf Raf Ras->Raf p-ERK (T202/Y204) MEK MEK Raf->MEK p-ERK (T202/Y204) ERK ERK MEK->ERK p-ERK (T202/Y204) ERK->Response Gefitinib Gefitinib (Comparator) Gefitinib->EGFR CompoundX This compound (Potential Target) CompoundX->Akt CompoundX->ERK

Caption: Key nodes in the EGFR, PI3K/Akt, and MAPK/ERK pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound at its IC50 for a short time course (e.g., 0, 15, 60, 240 minutes). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[19]

  • SDS-PAGE and Transfer: Mix 20-30 µg of protein with Laemmli sample buffer, boil for 5 minutes, and separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.[18]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal to determine the change in pathway activation relative to the untreated control.[19]

Conclusion and Future Directions

This guide outlines a foundational, comparative approach to characterize the anticancer efficacy of this compound. By systematically assessing its cytotoxicity, mode of cell death induction, and impact on key oncogenic signaling pathways relative to gold-standard comparators, researchers can build a robust data package to support further development.

Positive and compelling results from this framework would justify progression to more advanced studies, including cell cycle analysis, target deconvolution studies, and ultimately, in vivo xenograft models to assess therapeutic efficacy in a physiological context.

References

A Researcher's Guide to the In Vitro Evaluation of 2-Methyl-5-nitropyrimidine-4,6-diol Based Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of 2-Methyl-5-nitropyrimidine-4,6-diol and its derivatives. Given the nascent stage of research on this specific scaffold, this document establishes a comparative methodology, drawing upon established protocols and data from structurally related pyrimidine and nitropyrimidine analogs. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to systematically evaluate this promising class of compounds. We will delve into the critical aspects of assessing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, emphasizing the rationale behind experimental design to ensure scientific rigor and data integrity.

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group and methyl and hydroxyl substitutions on the pyrimidine ring, as seen in this compound, suggests a rich potential for diverse biological activities. This guide will navigate the essential in vitro assays required to explore this potential, providing a clear path from initial screening to more detailed mechanistic studies.

Comparative Landscape: Positioning this compound Derivatives

While direct in vitro data for this compound is not extensively published, we can infer its potential activities by examining related structures. For instance, various pyrimidine derivatives have demonstrated significant efficacy in anticancer, antimicrobial, and enzyme inhibition studies.[1][2][3] Notably, analogs of 5-nitropyrimidine-2,4-dione have been identified as inhibitors of nitric oxide production, a key process in inflammation and other pathological states.[4] This suggests that the nitro group at the 5-position of the pyrimidine ring is a critical pharmacophore that warrants thorough investigation.

Our comparative guide will, therefore, focus on three key areas of potential biological activity:

  • Anticancer Cytotoxicity: Assessing the ability of these compounds to inhibit the proliferation of cancer cell lines.

  • Antimicrobial Activity: Determining their efficacy against a panel of pathogenic bacteria.

  • Enzyme Inhibition: Evaluating their potential to modulate the activity of key enzymes, such as kinases, which are often dysregulated in disease.

The following sections will provide detailed protocols and rationale for each of these investigative arms.

I. Assessment of Anticancer Cytotoxicity

A primary step in evaluating any novel compound for anticancer potential is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely accepted, robust, and cost-effective colorimetric method for this purpose.[5][6]

The Scientific Rationale of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells. Consequently, a decrease in formazan production in the presence of a test compound indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A 1. Maintain Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B 2. Harvest & Count Cells (Logarithmic Growth Phase) A->B C 3. Seed Cells in 96-Well Plates (Optimal Density) B->C D 4. Prepare Serial Dilutions of This compound Derivatives in DMSO C->D E 5. Treat Cells with Compounds (Include Vehicle & Positive Controls) D->E F 6. Incubate for 24, 48, 72 hours E->F G 7. Add MTT Solution to Wells F->G H 8. Incubate to Allow Formazan Crystal Formation G->H I 9. Solubilize Formazan Crystals (e.g., with DMSO) H->I J 10. Measure Absorbance at 570 nm I->J K 11. Calculate % Cell Viability & IC50 Values J->K G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A 1. Prepare Serial Dilutions of Test Compounds in Broth C 3. Inoculate Microtiter Plate Wells with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Include Growth & Sterility Controls C->D E 5. Incubate at 37°C for 16-20 hours D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine the MIC (Lowest Concentration with No Growth) F->G G cluster_0 Assay Setup cluster_1 Kinase Reaction & Detection cluster_2 Data Analysis A 1. Prepare Serial Dilutions of Test Compounds C 3. Add Test Compounds to Wells A->C B 2. Add Kinase, Substrate, and ATP to Microplate Wells D 4. Incubate to Allow Kinase Reaction to Proceed C->D E 5. Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition F->G H 8. Determine IC50 Values G->H

References

A Comparative Guide to the Cross-Reactivity of 2-Methyl-5-nitropyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The 2-Methyl-5-nitropyrimidine-4,6-diol core, in particular, represents a versatile and promising starting point for the synthesis of novel bioactive molecules.[1] Its functional groups—the reactive nitro group, the diol system, and the methyl group—offer multiple handles for chemical modification, enabling the exploration of a vast chemical space.[2][3]

However, this chemical versatility comes with a significant challenge: the potential for cross-reactivity. A small molecule's ability to interact with unintended, off-target proteins is a primary driver of adverse drug reactions and a major cause of attrition in the clinical development pipeline.[4][5] Understanding and mitigating cross-reactivity is therefore not merely a matter of optimization but a critical step in ensuring the safety and efficacy of a potential drug candidate.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the cross-reactivity profiles of this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a multi-tiered strategy that combines predictive computational methods with robust biochemical, cellular, and proteomic validation. Our objective is to equip you with the strategic insights and detailed protocols necessary to navigate the complex challenge of selectivity and design safer, more effective therapeutics.

The this compound Scaffold: A Platform for Discovery

The core structure of this compound is a rich platform for derivatization. To illustrate our comparative approach, we will consider three hypothetical derivatives alongside the parent compound, each representing a common medicinal chemistry strategy to modulate physicochemical properties and biological activity.

Compound IDStructureRationale
Parent-01 This compoundThe core scaffold for baseline comparison.
Derivative-02 2-Methyl-5-aminopyrimidine -4,6-diolReduction of the nitro group to an amine, significantly altering electronic properties and introducing a basic center. This can fundamentally change target interactions and solubility.
Derivative-03 2-Trifluoromethyl -5-nitropyrimidine-4,6-diolReplacement of the methyl group with a trifluoromethyl (CF3) group, a common bioisostere that can enhance metabolic stability and alter binding affinity through new interactions.
Derivative-04 2-Methyl-5-nitro-6-phenyl pyrimidine-4-olIntroduction of a bulky, hydrophobic phenyl group at a diol position, exploring new binding pockets and drastically changing the molecule's shape and lipophilicity.

A Tiered Strategy for Assessing Cross-Reactivity

A robust assessment of cross-reactivity is not a single experiment but a staged campaign. The workflow begins with broad, predictive methods and progressively funnels compounds through more resource-intensive assays that provide deeper biological insight. This approach ensures that effort is focused on the most promising candidates.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Unbiased Global Profiling P1 Computational Off-Target Prediction (Similarity & Docking) B1 Broad Biochemical Panel Screening (e.g., Kinase Panel) P1->B1 Prioritize Hits & Select Panels C1 Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) B1->C1 Validate On- & Off-Targets C2 Functional Cellular Assays (e.g., Phosphorylation, Proliferation) C1->C2 Confirm Functional Effect U1 Proteome-Wide Profiling (e.g., Chemoproteomics/CCMS) C1->U1 Discover Unknown Off-Targets

Caption: A tiered workflow for characterizing compound cross-reactivity.

Tier 1: Computational Off-Target Prediction

Expertise & Causality: Before committing to expensive wet-lab experiments, in silico methods provide a cost-effective way to forecast potential off-target liabilities. These tools operate on the principle of similarity: a molecule is likely to bind to the same targets as other molecules with similar structures or properties.[6][7] By screening our derivatives against large databases of known drug-target interactions, we can generate a "probability map" of potential off-targets to guide subsequent experimental design.[5][8]

Methodology:

  • Ligand-Based Screening: Utilize chemical similarity algorithms (e.g., Tanimoto similarity based on molecular fingerprints) to compare derivatives against databases of bioactive molecules (e.g., ChEMBL, DrugBank).[7]

  • Structure-Based Screening (Docking): If a high-priority potential off-target is identified and its crystal structure is available, perform molecular docking to predict binding modes and estimate binding affinity.

  • Machine Learning Models: Employ pre-trained machine learning models that use quantitative structure-activity relationship (QSAR) principles to predict interactions across a wide range of targets.[9][10]

Hypothetical Data Output:

Compound IDPredicted High-Priority Off-Target Classes (Probability Score > 0.7)
Parent-01 Ser/Thr Kinases (p38α, JNK1), Carbonic Anhydrases
Derivative-02 Ser/Thr Kinases (p38α), Catechol-O-methyltransferase (COMT)
Derivative-03 Ser/Thr Kinases (JNK1), Cyclooxygenases (COX-1, COX-2)
Derivative-04 Tyrosine Kinases (EGFR, SRC), GPCRs (A1 Adenosine Receptor)

This predictive data suggests that the pyrimidine core has a propensity for kinase binding, but modifications significantly alter the off-target profile. For instance, the bulky phenyl group in Derivative-04 may shift the preference from Ser/Thr kinases to Tyrosine kinases and introduce GPCR activity.

Tier 2: In Vitro Biochemical Screening

Expertise & Causality: Computational predictions must be validated experimentally. Biochemical assays, which use purified proteins, provide a clean, direct measure of a compound's ability to inhibit a target's function.[11] Given the in silico prediction of kinase activity, a broad kinase panel is a logical and authoritative first-line screen. This allows for simultaneous assessment of on-target potency and off-target activity against a large, clinically relevant protein family known for cross-reactivity challenges.[12]

Experimental Protocol: Broad Kinase Panel Screening (Radiometric Assay)

This protocol is a self-validating system that includes controls for baseline and maximum activity.

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • ATP Stock: Prepare a 10 mM stock of ATP, including [γ-³³P]-ATP at a specific activity of ~500 cpm/pmol.

    • Substrate: Prepare the appropriate peptide or protein substrate for each kinase in the panel.

    • Test Compounds: Prepare 10-point, 3-fold serial dilutions of each derivative in 100% DMSO, starting at 1 mM.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of diluted test compound to assay wells (final DMSO concentration ≤1%).

    • Add 20 µL of a master mix containing the specific kinase and its substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 25 µL of the [γ-³³P]-ATP solution (final concentration at the Km for each kinase).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Spot 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated ATP.

    • Dry the filtermat and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase-compound pair.

Hypothetical Data Output:

Compound IDp38α IC50 (nM)JNK1 IC50 (nM)EGFR IC50 (nM)PKA IC50 (nM)Selectivity Score¹
Parent-01 50250>10,0008000.1
Derivative-02 351,500>10,0005,0000.02
Derivative-03 80090>10,0002,0000.05
Derivative-04 >10,0009,000120>10,000N/A
¹Selectivity Score (S-score) is a measure of promiscuity; a lower score indicates higher selectivity.

This data validates the in silico predictions. Derivative-02 appears to be a more selective p38α inhibitor than the parent, while Derivative-03 shifts activity towards JNK1. Derivative-04 confirms a switch to tyrosine kinase activity.

Tier 3: Cellular Target Engagement & Functional Assays

Expertise & Causality: A compound's activity in a biochemical assay does not guarantee its effect in a living cell.[13] Factors like cell membrane permeability, efflux pump activity, intracellular competition with endogenous ligands (like ATP for kinases), and metabolic stability can lead to significant discrepancies between biochemical IC50 and cellular potency.[13][14][15] Therefore, confirming that a compound engages its intended (and unintended) targets in a cellular context is a critical validation step.

Methodology: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement (TE) assay is an authoritative method that measures compound binding directly in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that reversibly binds the same protein. A test compound that enters the cell and binds the target will compete with the probe, causing a loss of BRET signal.

Caption: Principle of the NanoBRET™ Cellular Target Engagement Assay.

Experimental Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test derivatives to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer at its pre-determined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to initiate the luminescent reaction.

  • Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to vehicle controls and plot against compound concentration to determine the cellular IC50.

Hypothetical Data Output:

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Potency Shift (Cellular/Biochem)
Parent-01 p38α5085017x
Derivative-02 p38α351504.3x
Derivative-03 JNK1901,20013.3x
Derivative-04 EGFR1202502.1x

The potency shift reveals crucial information. The large shift for Parent-01 suggests poor cell permeability or high affinity for efflux pumps. In contrast, Derivative-02 and Derivative-04 show much smaller shifts, indicating superior cell penetration and target engagement, making them more promising candidates for further development.

Tier 4: Unbiased Proteome-Wide Profiling

Expertise & Causality: While panel screens are excellent for known target families, they cannot identify completely unexpected off-targets. To create a comprehensive safety profile, an unbiased method that surveys the entire proteome is required.[4] Chemoproteomic techniques like Capture Compound Mass Spectrometry (CCMS) identify direct protein interaction partners of a small molecule in a complex biological sample (e.g., a cell lysate) without prior assumptions.[16][17]

Methodology: Capture Compound Mass Spectrometry (CCMS)

CCMS utilizes a tri-functional probe molecule called a Capture Compound®, which contains: 1) a "selectivity function" identical to the drug molecule, 2) a photo-activatable "reactivity function" for covalent cross-linking, and 3) an "isolation function" (e.g., a biotin tag) for purification.

G A 1. Incubate Capture Compound with Cell Lysate B 2. Photo-activation (UV Light) Covalently Captures Binding Proteins A->B C 3. Competition Control: Incubate with Excess Free Ligand A->C D 4. Isolate Complexes (e.g., Streptavidin Beads) B->D C->D E 5. Proteolytic Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis Identify & Quantify Proteins E->F G Specific Off-Targets Identified F->G

References

A Comparative Guide to Isomeric Purity Analysis of 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise chemical identity and purity of an active pharmaceutical ingredient (API) are paramount. 2-Methyl-5-nitropyrimidine-4,6-diol, a key heterocyclic compound, serves as a vital building block in the synthesis of various therapeutic agents. Its chemical structure, featuring a pyrimidine core substituted with a methyl group, a nitro group, and two hydroxyl groups, presents a rich ground for the formation of structural isomers during synthesis. These isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct pharmacological and toxicological profiles. Therefore, the rigorous analysis and control of isomeric purity are not merely a matter of regulatory compliance but a fundamental aspect of ensuring drug safety and efficacy.

This guide provides an in-depth comparison of modern analytical techniques for the isomeric purity analysis of this compound. We will delve into the causality behind experimental choices, present objective experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies. All methodologies are presented with the principles of self-validation in mind, grounded in the robust framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Understanding the Isomeric Landscape of this compound

The primary route to this compound typically involves the cyclization of acetamidine with a malonate ester to form 4,6-dihydroxy-2-methylpyrimidine, followed by nitration.[6][7][8] This synthesis pathway can potentially introduce several types of isomeric impurities.

Positional Isomers: The nitration of the pyrimidine ring is a critical step where positional isomers can arise. Although the 5-position is electronically favored for nitration, side reactions could potentially lead to the formation of other nitro-substituted isomers, albeit likely in minor quantities.

Tautomeric Isomers: Pyrimidine derivatives with hydroxyl groups, such as this compound, can exist in different tautomeric forms. The keto-enol tautomerism is a significant consideration, as the equilibrium between the diol and diketo forms can be influenced by factors like solvent polarity and pH.[9][10][11][12] The accurate characterization of the dominant tautomeric form is crucial for understanding its biological activity.

The effective separation and quantification of these potential isomers demand analytical techniques with high resolving power and specificity.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for isomeric purity analysis is dictated by a balance of resolution, sensitivity, speed, and the specific nature of the isomers. Here, we compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC remains the cornerstone of pharmaceutical analysis due to its high resolving power, robustness, and adaptability. For the separation of polar, aromatic isomers like those of this compound, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point, but for enhanced separation of positional isomers, a phenyl-hexyl stationary phase can provide superior resolution through π-π interactions between the column chemistry and the aromatic pyrimidine ring.[13][14]

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the acidic diol and ensure reproducible retention times. An acetate or phosphate buffer at a pH of around 4 provides good buffering capacity in a region suitable for the analysis of many organic acids.[15] A gradient elution with a polar organic solvent like acetonitrile or methanol is typically employed to achieve optimal separation of isomers with different polarities.

  • Detection: UV detection is ideal for this compound due to the presence of the chromophoric nitro group and the pyrimidine ring. A detection wavelength in the range of 270-280 nm is generally effective for phenolic compounds.[14]

Experimental Protocol: Proposed HPLC Method

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (80:20 v/v) to a concentration of approximately 0.5 mg/mL.

Workflow for HPLC Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (Water/ACN) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 hplc1 Inject Sample prep3->hplc1 Filtered Sample hplc2 Separation on Phenyl-Hexyl Column hplc1->hplc2 hplc3 UV Detection (275 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate % Area of Isomers data1->data2 data3 Report Results data2->data3

Caption: HPLC workflow for isomeric purity analysis.

UPLC-MS/MS: For Unparalleled Sensitivity and Specificity

When the levels of isomeric impurities are very low, or when co-elution is a challenge with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a significant advantage. The sub-2 µm particle size of UPLC columns provides higher resolution and faster analysis times compared to traditional HPLC. The mass spectrometer adds a layer of specificity, allowing for the differentiation of isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.[16][17][18]

Causality Behind Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is well-suited for the acidic diol functionality of this compound, promoting the formation of the [M-H]⁻ ion.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion will generate product ions. Positional isomers often exhibit different fragmentation patterns or different relative abundances of fragment ions, which can be used for their selective detection and quantification.[19][20][21][22][23] For instance, the loss of the nitro group (NO₂) or other characteristic fragments can be monitored.

  • MRM (Multiple Reaction Monitoring): This targeted approach provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the main component and each potential isomer.

Experimental Protocol: Proposed UPLC-MS/MS Method

  • UPLC System:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 2% B to 30% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS/MS System:

    • Ionization: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing a standard of the main component and analyzing potential fragmentation pathways. A hypothetical transition for the parent compound (m/z 170.0 for [M-H]⁻) could involve the loss of NO₂ (m/z 124.0). Unique transitions would be identified for each isomer.

Workflow for UPLC-MS/MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Weigh Sample prep2 Dilute in Mobile Phase A prep1->prep2 uplc1 Inject Sample prep2->uplc1 uplc2 High-Resolution Separation uplc1->uplc2 ms1 ESI Negative Ionization uplc2->ms1 Eluent ms2 Precursor Ion Selection ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MRM Detection ms3->ms4 data1 Quantify based on MRM Transitions ms4->data1 data2 Report Results data1->data2

Caption: UPLC-MS/MS workflow for high-sensitivity isomeric purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides definitive structural information, making it an indispensable tool for identifying and characterizing unknown isomers and for understanding tautomeric equilibria.[9][24]

Causality Behind Experimental Choices:

  • 1D NMR (¹H and ¹³C): The chemical shifts and coupling patterns in the ¹H NMR spectrum provide a fingerprint of the molecule. Positional isomers will exhibit distinct differences in their aromatic proton signals. ¹³C NMR can differentiate isomers based on the chemical shifts of the carbon atoms, which are highly sensitive to their local electronic environment.[25]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous structure elucidation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments and confirming the position of substituents on the pyrimidine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which is useful for confirming stereochemistry and tautomeric forms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

  • Experiments: Acquire standard 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, and HMBC experiments.

  • Data Analysis: The detailed analysis of chemical shifts, coupling constants, and cross-peaks in the 2D spectra will allow for the definitive assignment of the structure of the main component and any isolated impurities.

Logical Relationship for Isomer Identification by NMR

cluster_1d 1D NMR cluster_2d 2D NMR main Unknown Isomer h1 ¹H NMR (Chemical Shifts, Couplings) main->h1 c13 ¹³C NMR (Chemical Shifts) main->c13 cosy COSY (H-H Connectivity) h1->cosy hsqc HSQC (Direct C-H Bonds) h1->hsqc hmbc HMBC (Long-Range C-H Bonds) h1->hmbc c13->hsqc c13->hmbc elucidation Structure Elucidation cosy->elucidation hsqc->elucidation hmbc->elucidation

Caption: NMR strategy for definitive isomer structure elucidation.

Performance Comparison

Parameter HPLC-UV UPLC-MS/MS NMR Spectroscopy
Resolution Good to ExcellentExcellent to SuperiorNot a separation technique
Sensitivity (LOD/LOQ) Good (ng level)Superior (pg to fg level)Poor (µg to mg level)
Specificity Good (retention time)Superior (retention time + m/z + fragmentation)Absolute (structural information)
Quantification ExcellentExcellentGood (qNMR), but less routine
Throughput ModerateHighLow
Cost (Instrument/Operation) ModerateHighVery High
Primary Application Routine QC, Purity AssayTrace-level impurity analysis, high-throughput screeningStructure elucidation, tautomer characterization

Method Validation: A Trustworthy System

Regardless of the chosen technique, a robust validation in accordance with ICH Q2(R2) guidelines is mandatory to ensure the reliability of the results.[1][2][3][4][5] The validation protocol should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential isomers. This is demonstrated by achieving baseline separation in chromatography or identifying unique signals in NMR.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the isomeric impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the isomer over a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration levels of the isomer for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: An Integrated Approach for Comprehensive Analysis

The isomeric purity analysis of this compound necessitates a multi-faceted analytical strategy.

  • HPLC serves as the ideal method for routine quality control and release testing, offering a robust and reliable means of quantifying known isomeric impurities. The use of a phenyl-hexyl column is recommended for enhanced selectivity.

  • UPLC-MS/MS is the superior choice for trace-level impurity analysis and for resolving challenging co-elutions, providing an orthogonal technique with exceptional sensitivity and specificity.

  • NMR Spectroscopy is the ultimate tool for the definitive structural elucidation of any unknown isomers and for the in-depth characterization of tautomeric forms.

By judiciously selecting and validating these powerful analytical techniques, researchers and drug development professionals can ensure the isomeric purity of this compound, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical products.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-5-nitropyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-5-nitropyrimidine-4,6-diol was located. The following guidance is based on the known hazards of this compound and information for structurally similar nitropyrimidine and nitroaromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements and to adhere to all local, state, and federal regulations.

Introduction: Understanding the Hazard
  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Due to the presence of the nitro group, other potential hazards associated with nitroaromatic compounds should be considered, such as the potential for adverse systemic effects with prolonged or repeated exposure. Therefore, a robust personal protective equipment (PPE) plan is essential to mitigate these risks.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on the critical role of PPE as the final barrier between the researcher and the chemical.

Part I: Essential Personal Protective Equipment (PPE)

A thorough hazard assessment should always precede any work with this compound.[1] The following table outlines the minimum PPE requirements for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesButyl rubber gloves are highly recommended for handling nitro-compounds.[2] If unavailable, heavy-duty nitrile gloves may provide short-term splash protection, but should be changed immediately upon contact.[3][4] Always check the manufacturer's glove compatibility chart.
Eyes/Face Safety goggles and face shieldTightly sealed safety goggles conforming to ANSI Z87.1 standards are mandatory to protect against splashes.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is required to protect the skin from accidental contact.
Respiratory Respirator (if necessary)All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Part II: Operational Plan: From Preparation to Disposal

A. Pre-Operational Safety Checklist
  • Confirm Availability of Safety Equipment: Ensure that a chemical fume hood is certified and operational. Locate the nearest safety shower and eyewash station.

  • Inspect PPE: Check all PPE for signs of wear, tear, or degradation. Ensure gloves are free of pinholes.

  • Review Emergency Procedures: Be familiar with your institution's emergency response plan for chemical spills and exposures.

B. Step-by-Step Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don your chemical-resistant gloves.

  • Chemical Handling:

    • Conduct all weighing and solution preparation within a certified chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid compound, avoiding the creation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling is complete, decontaminate any equipment used.

    • Remove gloves first, turning them inside out as you remove them to avoid contaminating your hands.

    • Remove your lab coat, followed by your safety goggles.

    • Wash your hands thoroughly with soap and water.

C. Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
Skin Contact Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Use a safety shower if a large area is affected. Seek medical attention if irritation persists.[7]
Inhalation Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
D. Spill and Waste Disposal Plan

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent others from entering the area.

Waste Disposal:

  • Segregation is Key: Waste containing this compound must be collected in a dedicated hazardous waste container. Crucially, do not mix this waste with strong oxidizing agents or acids , as this can lead to violent reactions.[9][10]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in the regular trash.[2]

Part III: Visualization of Safety Protocols

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Confirm Fume Hood is Operational b Inspect and Don Full PPE a->b c Weigh Solid Compound in Fume Hood b->c Begin Experiment d Prepare Solution in Fume Hood c->d e Decontaminate Equipment d->e Experiment Complete f Segregate and Label Hazardous Waste e->f g Doff PPE and Wash Hands f->g

Caption: A streamlined workflow for the safe handling of this compound.

Logical Relationship for PPE Selection

G cluster_hazards Identified Hazards cluster_ppe Required PPE compound This compound h1 Skin Irritant compound->h1 h2 Eye Irritant compound->h2 h3 Inhalation Risk compound->h3 h4 Harmful if Swallowed compound->h4 p1 Butyl Rubber Gloves h1->p1 p4 Lab Coat h1->p4 p2 Safety Goggles & Face Shield h2->p2 p3 Fume Hood/ Respirator h3->p3 h4->p4

Caption: The relationship between identified hazards and the selection of appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.